Product packaging for SI113(Cat. No.:CAS No. 1392816-46-4)

SI113

Cat. No.: B610833
CAS No.: 1392816-46-4
M. Wt: 400.49
InChI Key: LAOYAWHHLUVMFT-QINSGFPZSA-N
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Description

SI113 is a specific inhibitor of the Sgk1 kinase activity, counteracting cancer cell proliferation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24N6O B610833 SI113 CAS No. 1392816-46-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1392816-46-4

Molecular Formula

C23H24N6O

Molecular Weight

400.49

IUPAC Name

2-[[1-[(Z)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol

InChI

InChI=1S/C23H24N6O/c30-16-14-25-23-27-21(24-13-11-18-7-3-1-4-8-18)20-17-26-29(22(20)28-23)15-12-19-9-5-2-6-10-19/h1-10,12,15,17,30H,11,13-14,16H2,(H2,24,25,27,28)/b15-12-

InChI Key

LAOYAWHHLUVMFT-QINSGFPZSA-N

SMILES

C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC(=N2)NCCO)C=CC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SI113;  SI-113;  SI 113

Origin of Product

United States

Foundational & Exploratory

In Vitro and In Vivo Efficacy of SI113: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical studies on SI113, a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). The document summarizes key quantitative data from in vitro and in vivo experiments, details the experimental methodologies employed, and illustrates the underlying signaling pathways and experimental workflows.

Core Findings

This compound has demonstrated significant therapeutic potential in preclinical cancer models, particularly in glioblastoma and hepatocellular carcinoma. It effectively inhibits cancer cell proliferation, induces apoptosis and autophagy, and enhances the efficacy of radiotherapy. These effects are primarily attributed to its selective inhibition of SGK1, a key kinase in oncogenic signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound

Cancer TypeCell Line(s)AssayConcentration(s)Key FindingsReference
Colon CarcinomaRKOCell Viability12.5 µMSignificant delay in cell cycle progression and accumulation in G0-G1 phase (p=0.0024).[1][1]
Colon CarcinomaRKOApoptosis Assay12.5 µM this compound + 50 nM PaclitaxelSignificant increase in apoptosis and necrosis (p=0.00037).[1][1]
Hepatocellular CarcinomaHepG2, HuH-7Cell Viability12.5, 25, 50 µMTime- and dose-dependent reduction in the number of viable cells.[2][2]
Hepatocellular CarcinomaHepG2, HuH-7Apoptosis Assay (Guava Nexin)12.5 µMSignificant increase in total cell death at 24, 48, and 72 hours.[2][3][2][3]
Glioblastoma MultiformeLI, ADF, A172Apoptosis Assay12.5 µMSignificant increase in caspase-mediated apoptotic cell death (p < 0.05).[1][1]
Endometrial CancerNot SpecifiedApoptosis & Autophagy AssaysNot SpecifiedInduced apoptosis (PARP and Caspase-9 cleavage) and autophagy (increased LC3B-II and beclin I).[1][1]
VariousRKO, MCF-7, A-172Kinase Inhibition AssayIC50 = 600 nMPotent and selective inhibition of SGK1.[4][4]

Table 2: In Vivo Efficacy of this compound

Cancer TypeAnimal ModelCell LineTreatment RegimenKey FindingsReference
Hepatocellular CarcinomaNOD/SCID MiceHuH-78 mg/kg/day, intraperitonealSignificantly smaller tumor volume compared to control (p=0.0009). Potentiated the effects of radiotherapy.[1][1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflow of preclinical in vivo studies.

SI113_Mechanism_of_Action cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes Growth Factors Growth Factors mTOR mTOR Growth Factors->mTOR SGK1 SGK1 mTOR->SGK1 Phosphorylation MDM2 MDM2 SGK1->MDM2 Phosphorylation NDRG1 NDRG1 SGK1->NDRG1 Phosphorylation RAN Network RAN Network SGK1->RAN Network Regulation Cell Proliferation Cell Proliferation SGK1->Cell Proliferation This compound This compound This compound->SGK1 Inhibition Apoptosis Apoptosis This compound->Apoptosis Induces Autophagy Autophagy This compound->Autophagy Induces MDM2->Cell Proliferation

Figure 1: Simplified signaling pathway of this compound action.

In_Vivo_Experimental_Workflow start Start implant Implantation of Human Tumor Cells (e.g., HuH-7) into NOD/SCID Mice start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomization Randomization of Mice into Control and Treatment Groups tumor_growth->randomization treatment Daily Intraperitoneal Administration of this compound (e.g., 8 mg/kg/day) or Vehicle randomization->treatment monitoring Regular Monitoring of Tumor Volume and Animal Well-being treatment->monitoring endpoint Endpoint Criteria Met (e.g., Tumor Size Limit, Study Duration) monitoring->endpoint analysis Tumor Excision and Post-mortem Analysis (e.g., Histology, Biomarkers) endpoint->analysis end End analysis->end

Figure 2: Workflow of in vivo xenograft studies with this compound.

Experimental Protocols

The following sections provide a summary of the key experimental methodologies used in the preclinical evaluation of this compound.

In Vitro Assays

1. Cell Lines and Culture:

  • Hepatocellular Carcinoma: HepG2 and HuH-7 cell lines were utilized.[2][3]

  • Colon Carcinoma: RKO cells were used.[1]

  • Glioblastoma Multiforme: LI, ADF, and A172 cell lines were subjects of study.[5]

  • General Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C and 5% CO2.

2. Cell Viability and Proliferation Assays:

  • Cells were seeded in multi-well plates and treated with varying concentrations of this compound (12.5, 25, and 50 µM) for specified durations (e.g., 24, 48, 72 hours).[2][3]

  • Cell viability was assessed by counting viable cells, often expressed as a percentage of control (vehicle-treated) cells.[3]

3. Apoptosis Assays:

  • Flow Cytometry (Guava Nexin Assay): This method was used to quantify apoptosis.[2][3] Cells were stained with Annexin V (to detect phosphatidylserine externalization in early apoptotic cells) and a viability dye like 7-AAD or Propidium Iodide (to identify late apoptotic and necrotic cells).[5][6]

  • Caspase Assays: Activation of caspases, key mediators of apoptosis, was measured to confirm the pro-apoptotic effect of this compound.[5]

4. Western Blot Analysis:

  • Western blotting was employed to analyze the expression and phosphorylation status of key proteins in the SGK1 signaling pathway.

  • This included probing for SGK1, phosphorylated forms of its substrates like MDM2 and NDRG1, and markers of apoptosis (e.g., cleaved PARP, Caspase-9) and autophagy (e.g., LC3B-II, beclin I).[1][7][8]

5. Cell Cycle Analysis:

  • Flow cytometry was used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.[2][9]

  • This analysis helps to determine if the compound induces cell cycle arrest.

In Vivo Xenograft Studies

1. Animal Models:

  • Immunocompromised mice, specifically NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, were used to prevent rejection of human tumor xenografts.[10]

2. Tumor Implantation:

  • Human cancer cells (e.g., 2.5 x 10^6 HuH-7 cells) were implanted subcutaneously into the flanks of the mice.[10]

3. Treatment Protocol:

  • Once tumors reached a specified volume (e.g., 100 mm³), mice were randomized into treatment and control groups.[10]

  • This compound was administered intraperitoneally, typically at a dose of 8 mg/kg/day.[10] The control group received the vehicle solution.

4. Efficacy Evaluation:

  • Tumor growth was monitored regularly by caliper measurements.[10]

  • The primary endpoint was typically the tumor volume, with studies concluding when tumors in the control group reached a predetermined size.[10]

  • At the end of the study, tumors were often excised for further analysis.

5. Combination Therapy Studies:

  • In some studies, the efficacy of this compound in combination with other treatments, such as radiotherapy, was evaluated to assess for synergistic or additive effects.[7][10]

Conclusion

The collective in vitro and in vivo data strongly support the continued investigation of this compound as a promising therapeutic agent for various cancers. Its well-defined mechanism of action as an SGK1 inhibitor, coupled with its demonstrated anti-proliferative and pro-apoptotic activities, provides a solid foundation for further development. Future studies should aim to further elucidate its pharmacokinetic and pharmacodynamic properties and explore its efficacy in a broader range of cancer models.

References

Early Research on SI113 as a Kinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research on SI113, a pyrazolo[3,4-d]pyrimidine-based small molecule, as a kinase inhibitor. It focuses on its primary target, mechanism of action, and its effects on cancer cells as documented in foundational preclinical studies.

Core Concepts: this compound as a Selective SGK1 Inhibitor

Early research identified this compound as a potent and selective inhibitor of Serum- and Glucocorticoid-Regulated Kinase 1 (SGK1).[1] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and stress responses. Dysregulation of the SGK1 signaling pathway has been implicated in the development and progression of several cancers, making it an attractive target for therapeutic intervention.

This compound was identified from a screening of a library of dual SRC/ABL small molecule inhibitors for their ability to inhibit SGK1 and AKT kinase activity.[1] While it belongs to a family of compounds with activity against SRC and ABL, this compound was found to be particularly effective in inhibiting SGK1.[1]

Data Presentation: Kinase Inhibition Profile

KinaseIC50 (nM)Reference
SGK1600[2]
AKT1Not specified, but reported to be "much less effective" than against SGK1.[1]
ABLNot specified, but reported to be "much less effective" than against SGK1.[1]
SRCNot specified, but reported to be "much less effective" than against SGK1.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of SGK1, thereby modulating downstream signaling pathways involved in cell survival and proliferation.

The SGK1 Signaling Pathway

SGK1 is a key downstream effector of the PI3K/mTOR signaling pathway. Its activation is triggered by various upstream signals, including growth factors (e.g., IGF-1), hormones (e.g., glucocorticoids), and cellular stress. Once activated, SGK1 phosphorylates a wide range of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.

SGK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effectors Growth_Factors Growth Factors (e.g., IGF-1) PI3K PI3K Growth_Factors->PI3K Glucocorticoids Glucocorticoids Glucocorticoids->PI3K Cellular_Stress Cellular Stress Cellular_Stress->PI3K mTORC2 mTORC2 PI3K->mTORC2 PDK1 PDK1 PI3K->PDK1 SGK1 SGK1 mTORC2->SGK1  Phosphorylation (Ser422) PDK1->SGK1  Phosphorylation FOXO3a FOXO3a SGK1->FOXO3a MDM2 MDM2 SGK1->MDM2 NDRG1 NDRG1 SGK1->NDRG1 RAN_Network RAN Network SGK1->RAN_Network Apoptosis Apoptosis FOXO3a->Apoptosis Cell_Survival Cell Survival & Proliferation MDM2->Cell_Survival NDRG1->Cell_Survival RAN_Network->Cell_Survival This compound This compound This compound->SGK1

Caption: Simplified SGK1 signaling pathway and the inhibitory action of this compound.
Cellular Effects of this compound

By inhibiting SGK1, this compound has been shown to induce several anti-cancer effects in various cell lines, including glioblastoma, hepatocellular carcinoma, and colon carcinoma. These effects include:

  • Induction of Apoptosis: Inhibition of SGK1 by this compound can lead to programmed cell death.

  • Cytotoxic Autophagy: In some cancer cell types, this compound has been observed to induce autophagic cell death.

  • Inhibition of Cell Proliferation: By arresting the cell cycle, this compound can halt the growth of cancer cells.

  • Synergistic Effects: this compound has demonstrated synergistic anti-cancer effects when used in combination with radiotherapy and other chemotherapeutic agents like paclitaxel.

Experimental Protocols

This section details the methodologies for key experiments cited in the early research on this compound.

In Vitro Kinase Assay (Radiometric)

This assay measures the direct inhibitory effect of this compound on SGK1 activity.

Materials:

  • Recombinant active SGK1 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • Substrate (e.g., Crosstide)

  • [γ-³²P]ATP

  • This compound at various concentrations

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant SGK1 enzyme, and the substrate.

  • Add this compound at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a specific duration (e.g., 10-20 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., glioblastoma, colon carcinoma)

  • Complete cell culture medium

  • This compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting

This technique is used to analyze the effect of this compound on the expression and phosphorylation of proteins in the SGK1 signaling pathway.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-SGK1, anti-SGK1, anti-p-FOXO3a, anti-FOXO3a, anti-cleaved PARP, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the changes in protein expression or phosphorylation.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for evaluating a kinase inhibitor like this compound and the logical relationship of its effects.

Experimental_Workflow start Hypothesis: This compound inhibits SGK1 biochemical_assays Biochemical Assays (e.g., In Vitro Kinase Assay) start->biochemical_assays determine_ic50 Determine IC50 & Potency biochemical_assays->determine_ic50 cell_based_assays Cell-Based Assays (e.g., Cell Viability, Apoptosis) determine_ic50->cell_based_assays assess_cellular_effects Assess Cellular Effects (e.g., GI50, Apoptosis Induction) cell_based_assays->assess_cellular_effects pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) assess_cellular_effects->pathway_analysis confirm_target_engagement Confirm On-Target Effect (e.g., p-SGK1 substrate levels) pathway_analysis->confirm_target_engagement conclusion Conclusion: This compound is a selective SGK1 inhibitor with anti-cancer activity confirm_target_engagement->conclusion

Caption: A typical experimental workflow for the early evaluation of a kinase inhibitor.

Logical_Relationship SI113_Inhibition This compound SGK1_Activity_Inhibited SGK1 Kinase Activity Inhibited SI113_Inhibition->SGK1_Activity_Inhibited  Inhibits Downstream_Signaling_Altered Downstream Signaling Altered (e.g., p-FOXO3a ↓) SGK1_Activity_Inhibited->Downstream_Signaling_Altered  Leads to Cellular_Outcomes Cellular Outcomes Downstream_Signaling_Altered->Cellular_Outcomes  Results in Apoptosis_Induction Apoptosis Induction Cellular_Outcomes->Apoptosis_Induction Proliferation_Inhibition Proliferation Inhibition Cellular_Outcomes->Proliferation_Inhibition

Caption: The logical relationship of this compound's mechanism of action.

References

The Core Signaling Axis of SGK1 and its Inhibition by SI113: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational principles of Serum and Glucocorticoid-regulated Kinase 1 (SGK1) signaling and the mechanism of its inhibitor, SI113. This document is intended to serve as a core resource, detailing the molecular pathways, summarizing key quantitative data, and providing methodologies for critical experiments in this field of study.

The SGK1 Signaling Cascade: A Pivotal Regulator of Cellular Processes

Serum and Glucocorticoid-regulated Kinase 1 (SGK1) is a serine/threonine kinase that acts as a crucial node in signal transduction, governing a wide array of cellular functions including cell survival, proliferation, and apoptosis.[1][2] Its dysregulation is implicated in numerous pathologies, most notably in cancer, where it often promotes tumor progression and therapeutic resistance.[3]

Activation of SGK1

The activation of SGK1 is a multi-step process primarily initiated by the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][4] Upon stimulation by growth factors or hormones, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This leads to the recruitment and activation of two key kinases: Phosphoinositide-dependent kinase 1 (PDK1) and the mammalian Target of Rapamycin Complex 2 (mTORC2).[1][4]

Full activation of SGK1 requires a dual phosphorylation event:

  • mTORC2 phosphorylates SGK1 at Serine 422 (S422) in its hydrophobic motif.[4]

  • This initial phosphorylation primes SGK1 for a subsequent phosphorylation by PDK1 at Threonine 256 (T256) within its activation loop.[1]

This two-step activation is a critical control point in the regulation of SGK1 activity.

Downstream Effectors of SGK1

Once activated, SGK1 phosphorylates a diverse range of downstream substrates, thereby modulating their activity and influencing cellular fate. Key targets with significant implications in cancer biology include:

  • FOXO3a (Forkhead box protein O3a): SGK1 phosphorylates the transcription factor FOXO3a, leading to its sequestration in the cytoplasm and preventing it from transcribing pro-apoptotic genes.[1][2] This inhibitory action of SGK1 on FOXO3a is a key mechanism for promoting cell survival.[2]

  • MDM2 (Mouse double minute 2 homolog): SGK1 can phosphorylate MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. Phosphorylation of MDM2 by SGK1 can enhance its stability and activity, leading to decreased p53 levels and a subsequent reduction in apoptosis and cell cycle arrest.

  • TSC2 (Tuberous Sclerosis Complex 2): SGK1 can phosphorylate and inhibit TSC2, a negative regulator of the mTORC1 complex. By inhibiting TSC2, SGK1 can contribute to the activation of mTORC1, a master regulator of protein synthesis and cell growth.

The following diagram illustrates the core SGK1 activation pathway and its key downstream targets.

SGK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors/ Hormones Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 recruits mTORC2 mTORC2 PIP3->mTORC2 activates SGK1_inactive SGK1 (inactive) PDK1->SGK1_inactive P (T256) mTORC2->SGK1_inactive P (S422) SGK1_active SGK1 (active) SGK1_inactive->SGK1_active FOXO3a_active FOXO3a SGK1_active->FOXO3a_active phosphorylates MDM2 MDM2 SGK1_active->MDM2 phosphorylates TSC2 TSC2 SGK1_active->TSC2 phosphorylates FOXO3a_inactive p-FOXO3a (inactive) FOXO3a_active->FOXO3a_inactive Apoptosis_Genes Pro-apoptotic Gene Transcription FOXO3a_active->Apoptosis_Genes promotes p_MDM2 p-MDM2 MDM2->p_MDM2 p53 p53 p_MDM2->p53 ubiquitinates p_TSC2 p-TSC2 (inactive) TSC2->p_TSC2 mTORC1 mTORC1 TSC2->mTORC1 Protein_Synthesis Protein Synthesis/ Cell Growth mTORC1->Protein_Synthesis p53->Apoptosis_Genes promotes Degradation p53 Degradation p53->Degradation

Caption: The SGK1 Signaling Pathway.

This compound: A Potent and Selective SGK1 Inhibitor

This compound is a small molecule inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class of compounds. It has been identified as a potent and selective inhibitor of SGK1 kinase activity, demonstrating significantly less efficacy against other kinases such as AKT1, ABL, and SRC. This compound exerts its effects by competing with ATP for its binding site within the catalytic domain of SGK1.

Mechanism of Action of this compound

By directly inhibiting the kinase activity of SGK1, this compound effectively blocks the phosphorylation of its downstream substrates. This leads to a reversal of the pro-survival and pro-proliferative effects of SGK1 signaling. The key consequences of this compound-mediated SGK1 inhibition include:

  • Activation of Apoptosis: By preventing the phosphorylation and inactivation of FOXO3a, this compound allows this transcription factor to enter the nucleus and promote the expression of pro-apoptotic genes.[1][2] Furthermore, by inhibiting SGK1-mediated phosphorylation of MDM2, this compound can lead to the stabilization of p53, further enhancing apoptosis and cell cycle arrest.

  • Inhibition of Cell Proliferation: The inhibition of the SGK1-TSC2-mTORC1 axis by this compound can lead to a decrease in protein synthesis and cell growth.

  • Induction of Autophagy: Some studies have shown that this compound can induce cytotoxic autophagy in cancer cells.

The following diagram illustrates the mechanism of action of this compound on the SGK1 signaling pathway.

SI113_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SGK1_active SGK1 (active) FOXO3a_active FOXO3a SGK1_active->FOXO3a_active phosphorylation MDM2 MDM2 SGK1_active->MDM2 phosphorylation This compound This compound Apoptosis_Genes Pro-apoptotic Gene Transcription FOXO3a_active->Apoptosis_Genes p53 p53 MDM2->p53 degradation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest p53->Apoptosis_Genes Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on this compound and its effect on SGK1 signaling.

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50Cell LineReference
SGK1600 nM-
AKT150 µM-

Table 2: Effect of this compound on Cancer Cell Viability

Cell LineCancer TypeThis compound ConcentrationTreatment DurationEffect on Cell ViabilityReference
RKOColon Carcinoma12.5 µM24 hSignificant decrease
HepG2Hepatocellular Carcinoma12.5 - 50 µM48 - 72 hDose- and time-dependent reduction
HuH-7Hepatocellular Carcinoma12.5 - 50 µM48 - 72 hDose- and time-dependent reduction

Table 3: Effect of this compound on Apoptosis

Cell LineTreatmentObservationReference
RKO12.5 µM this compound for 6hSignificant increase in late apoptosis
HepG212.5 µM this compoundTime-dependent increase in apoptosis
HuH-712.5 µM this compoundTime-dependent increase in apoptosis

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational papers on this compound and SGK1 signaling.

In Vitro SGK1 Kinase Activity Assay

This protocol is adapted from methodologies used to assess the direct inhibitory effect of this compound on SGK1 activity.

Objective: To measure the kinase activity of SGK1 in the presence or absence of an inhibitor.

Materials:

  • Active SGK1 enzyme

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP (radiolabeled [γ-32P]ATP or unlabeled for non-radioactive assays)

  • SGK1 substrate peptide (e.g., Crosstide)

  • This compound or other inhibitors

  • Phosphocellulose paper or other capture method

  • Scintillation counter or appropriate detection instrument

Procedure:

  • Prepare a reaction mixture containing kinase buffer, the SGK1 substrate peptide, and the active SGK1 enzyme.

  • Add this compound or vehicle control (e.g., DMSO) to the reaction mixture at the desired concentrations.

  • Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding ATP (containing [γ-32P]ATP).

  • Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of inhibition relative to the vehicle control.

The following diagram outlines the workflow for the in vitro SGK1 kinase activity assay.

Kinase_Assay_Workflow Prepare_Mixture Prepare Reaction Mixture (SGK1, Substrate, Buffer) Add_Inhibitor Add this compound or Vehicle Prepare_Mixture->Add_Inhibitor Pre_incubation Pre-incubate (10-15 min, 30°C) Add_Inhibitor->Pre_incubation Initiate_Reaction Initiate with [γ-32P]ATP Pre_incubation->Initiate_Reaction Incubate Incubate (20-30 min, 30°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Spot on P81 paper) Incubate->Stop_Reaction Wash Wash with Phosphoric Acid Stop_Reaction->Wash Quantify Quantify Radioactivity (Scintillation Counter) Wash->Quantify Analyze Calculate % Inhibition Quantify->Analyze End End Analyze->End

Caption: In Vitro Kinase Assay Workflow.
Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds like this compound.

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., RKO, HepG2, HuH-7)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the provided Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Phosphorylated Proteins

This protocol is essential for examining the phosphorylation status of SGK1 substrates like MDM2.

Objective: To detect changes in the phosphorylation of SGK1 target proteins upon treatment with this compound.

Materials:

  • Cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-MDM2 (Ser166), anti-total MDM2, anti-SGK1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or vehicle control.

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration in the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-MDM2) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like β-actin.

References

SI113's role in cellular processes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of SI113 in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic small molecule, characterized by a substituted pyrazolo[3,4-d]pyrimidine scaffold, identified as a potent and specific inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (Sgk1). Sgk1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and resistance to therapeutic agents. By inhibiting Sgk1, this compound disrupts key oncogenic signaling cascades, leading to anti-proliferative and pro-apoptotic effects in various cancer models. This document provides a comprehensive technical overview of this compound's mechanism of action, its impact on cellular signaling pathways, and detailed methodologies for key experimental procedures used to characterize its activity.

Core Mechanism of Action: The Sgk1/Mdm2/p53 Signaling Pathway

Sgk1 is a downstream effector of the PI3K/Akt signaling pathway and is implicated in tumorigenesis and chemoresistance. One of its critical substrates is the Mouse Double Minute 2 homolog (Mdm2), the primary E3 ubiquitin ligase for the tumor suppressor protein p53. In response to growth factor signaling (e.g., insulin), Sgk1 phosphorylates Mdm2. This phosphorylation event enhances Mdm2's ability to ubiquitinate p53, targeting it for proteasomal degradation. By maintaining low intracellular levels of p53, cancer cells can evade apoptosis and continue to proliferate.

This compound acts as a specific inhibitor of Sgk1's kinase activity. By blocking Sgk1, this compound prevents the phosphorylation of Mdm2.[1] This leads to the stabilization and accumulation of p53, which can then transcriptionally activate target genes involved in cell cycle arrest and apoptosis, ultimately suppressing tumor growth.

G cluster_0 Cellular Signaling Cascade cluster_1 Effect of this compound Growth_Factors Growth Factors (e.g., Insulin) Sgk1 Sgk1 Growth_Factors->Sgk1 activates Mdm2 Mdm2 Sgk1->Mdm2 phosphorylates pMdm2 p-Mdm2 (active) p53 p53 pMdm2->p53 ubiquitinates Mdm2->pMdm2 p53_degradation p53 Degradation p53->p53_degradation p53_stabilization p53 Stabilization p53->p53_stabilization Cell_Proliferation Cell Proliferation & Survival p53_degradation->Cell_Proliferation allows Apoptosis Apoptosis & Cell Cycle Arrest This compound This compound This compound->Sgk1 inhibits p53_stabilization->Apoptosis

Caption: Sgk1 signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound's Cellular Effects

Inhibition of Cancer Cell Proliferation

This compound demonstrates significant anti-proliferative effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in RKO colon carcinoma cells.

Cell LineCancer TypeTreatment DurationIC50 Value (µM)
RKOColon Carcinoma72 hours~8.0
MCF-7Breast Cancer72 hours>12.5
A-172Glioblastoma Multiforme72 hours>12.5

Table 1: Anti-proliferative activity of this compound on various cancer cell lines. Data is extrapolated from dose-response curves.[2]

Induction of Apoptosis and Necrosis

In RKO cells, this compound not only inhibits proliferation but also induces programmed cell death. Its efficacy is significantly enhanced when used in combination with the chemotherapeutic agent paclitaxel.[3]

Treatment (24h)Early Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptotic/Dead Cells (%)
Control (Untreated)1.0 ± 0.21.4 ± 0.42.4 ± 0.6
This compound (12.5 µM)2.5 ± 0.52.8 ± 0.65.3 ± 1.1
Paclitaxel (50 nM)3.2 ± 0.74.5 ± 0.97.7 ± 1.6
This compound (12.5 µM) + Paclitaxel (50 nM)5.8 ± 1.210.2 ± 2.116.0 ± 3.3

Table 2: Percentage of apoptotic and necrotic RKO cells after 24-hour treatment. Data represents mean ± S.E. from multiple experiments.[2]

Cell Cycle Arrest

Treatment with this compound leads to a significant delay in cell cycle progression, causing an accumulation of cells in the G0/G1 phase.

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)55.4 ± 2.525.1 ± 1.819.5 ± 1.5
This compound (12.5 µM)70.2 ± 3.115.3 ± 1.214.5 ± 1.1

Table 3: Cell cycle distribution of RKO cells after 24-hour treatment with this compound. Data represents mean ± S.E.[2]

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments used to characterize the cellular effects of this compound.

In Vitro Sgk1 Kinase Assay

This assay measures the ability of this compound to directly inhibit the kinase activity of Sgk1, either endogenous or overexpressed, via immunoprecipitation.

G start Start: RKO Cells (overexpressing Myc-Sgk1 or endogenous) treatment Treat with Insulin and/or this compound start->treatment lysis Cell Lysis (RIPA buffer) treatment->lysis ip Immunoprecipitation (IP) with anti-Myc or anti-Sgk1 Ab lysis->ip beads Capture with Protein A/G-Agarose Beads ip->beads wash Wash Immunocomplexes (Kinase Buffer) beads->wash kinase_rxn Kinase Reaction: Add [γ-32P]ATP & Sgktide substrate wash->kinase_rxn stop_rxn Stop Reaction (SDS sample buffer) kinase_rxn->stop_rxn analysis Analyze 32P Incorporation (Scintillation Counting) stop_rxn->analysis

References

A Preliminary Investigation of SI113 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigations into the anti-cancer properties of SI113, a specific inhibitor of the Serum and Glucocorticoid Regulated Kinase 1 (SGK1). The document outlines the compound's mechanism of action, summarizes its efficacy in various cancer cell lines, and provides detailed protocols for key experimental procedures.

Introduction

This compound is a small molecule inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class of compounds. It has been identified as a potent and selective inhibitor of SGK1, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to therapy. SGK1 is often upregulated in various cancers, making it a promising target for novel anti-cancer drugs. Preliminary studies have demonstrated that this compound can impede the growth of cancer cells, induce programmed cell death, and enhance the efficacy of existing chemotherapeutic agents, highlighting its potential for further preclinical and clinical development.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by specifically targeting the kinase activity of SGK1. A key downstream substrate of SGK1 is the E3 ubiquitin ligase MDM2, which is the primary negative regulator of the p53 tumor suppressor protein. In many cancer cells, activated SGK1 phosphorylates and activates MDM2. This activated MDM2 then targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive functions, such as cell cycle arrest and apoptosis.

By inhibiting SGK1, this compound prevents the phosphorylation and activation of MDM2.[1][2] This leads to the stabilization and accumulation of p53, which can then initiate the apoptotic cascade, leading to cancer cell death.[1]

SI113_Mechanism_of_Action cluster_0 Standard Signaling Pathway in Cancer Cells cluster_1 Effect of this compound SGK1 SGK1 (Active) MDM2 MDM2 SGK1->MDM2 Phosphorylates (Activates) p53 p53 MDM2->p53 Ubiquitinates for Degradation Proliferation Cell Proliferation & Survival MDM2->Proliferation Degradation p53 Degradation p53->Degradation This compound This compound SGK1_inhibited SGK1 (Inactive) This compound->SGK1_inhibited Inhibits MDM2_inactive MDM2 (Inactive) SGK1_inhibited->MDM2_inactive No Phosphorylation p53_stable p53 (Stabilized) MDM2_inactive->p53_stable Degradation Blocked Apoptosis Apoptosis p53_stable->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

Quantitative Data Summary: In Vitro Efficacy of this compound

This compound has demonstrated a dose-dependent inhibitory effect on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)Reference
RKOColon Carcinoma~872[1]
LIGlioblastoma Multiforme~9-1172[3]
ADFGlioblastoma Multiforme~9-1172[3]
A172Glioblastoma Multiforme~9-1172[3]
HepG2Hepatocellular CarcinomaDose-dependent reduction48-72[2][4]
HuH-7Hepatocellular CarcinomaDose-dependent reduction48-72[2][4]

Note: For HepG2 and HuH-7 cells, specific IC50 values were not provided in the referenced literature, but a significant dose-dependent reduction in cell viability was observed at concentrations of 12.5, 25, and 50 µM.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments used in the preliminary investigation of this compound.

General Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis A 1. Cell Culture (e.g., RKO, A549, etc.) B 2. Cell Seeding (e.g., 96-well or 6-well plates) A->B C 3. This compound Treatment (Dose-response and time-course) B->C D 4a. Cell Viability Assay (e.g., MTT) C->D E 4b. Apoptosis Assay (e.g., Annexin V Staining) C->E F 4c. Protein Analysis (e.g., Western Blot) C->F G 5a. IC50 Calculation D->G H 5b. Apoptosis Quantification E->H I 5c. Protein Expression/ Phosphorylation Analysis F->I

References

The Selectivity Profile of SI113: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of SI113, a pyrazolo-pyrimidine-based small molecule inhibitor. The document focuses on its primary target, Serum/glucocorticoid-regulated kinase 1 (Sgk1), its position within key signaling pathways, and the methodologies used to ascertain its inhibitory characteristics.

Executive Summary

This compound has been identified as a potent and specific inhibitor of Sgk1 kinase activity. Emerging from pre-clinical studies, this compound demonstrates notable selectivity for Sgk1, a critical node in the PI3K/mTOR signaling pathway, distinguishing it from other closely related kinases such as Akt. This targeted action makes this compound a valuable tool for investigating Sgk1-mediated signaling and a potential therapeutic agent in disease states characterized by aberrant Sgk1 activity, including certain cancers.

Selectivity Profile of this compound

Quantitative analysis of the inhibitory activity of this compound against a panel of kinases is crucial for defining its selectivity. While comprehensive screening data against a full kinome panel is not publicly available, key comparative inhibition data has been reported.

Target KinaseIC50/KiFold Selectivity vs. Sgk1Reference
Sgk1Not specified-[1]
Akt1Not specifiedHigh[1]
AblNot specifiedHigh[1]
SrcNot specifiedHigh[1]

Table 1: Comparative Selectivity of this compound. While exact IC50 values are not detailed in the available literature, reports consistently describe this compound as having "remarkable selectivity" for Sgk1 over other kinases, particularly the closely related Akt1.

Sgk1 Signaling Pathway

Sgk1 is a serine/threonine kinase that functions as a downstream effector of the PI3K (Phosphoinositide 3-kinase) pathway. Its activation is initiated by growth factors and hormones, leading to the phosphorylation and activation of numerous substrates involved in cell survival, proliferation, and ion transport. Notably, Sgk1 can mediate some of its effects, including the activation of mTORC1, independently of Akt.

Sgk1_Signaling_Pathway GF Growth Factors / Hormones RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Sgk1 Sgk1 PDK1->Sgk1 activates mTORC2 mTORC2 mTORC2->Akt activates mTORC2->Sgk1 activates TSC2 TSC2 Akt->TSC2 inhibits Sgk1->TSC2 inhibits This compound This compound This compound->Sgk1 inhibits mTORC1 mTORC1 TSC2->mTORC1 inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival promotes Kinase_Inhibition_Assay_Workflow Start Start Prep_Compound Prepare this compound Serial Dilutions Start->Prep_Compound Add_Reagents Add Kinase, Substrate, and This compound/DMSO to Plate Prep_Compound->Add_Reagents Pre_Incubate Pre-incubate for Compound Binding Add_Reagents->Pre_Incubate Initiate_Reaction Initiate Reaction with ATP Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Deplete ATP Incubate->Stop_Reaction Detect_Signal Add Detection Reagent & Measure Luminescence Stop_Reaction->Detect_Signal Analyze_Data Data Analysis and IC50 Calculation Detect_Signal->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Application Notes and Protocols for the Use of SI113 in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SI113 is a potent and selective small molecule inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a pivotal role in cell survival, proliferation, and resistance to therapy in various cancers. Overexpression of SGK1 has been linked to tumor progression and poor prognosis in several malignancies, including hepatocellular carcinoma, glioblastoma, and ovarian cancer. By targeting SGK1, this compound presents a promising therapeutic strategy to inhibit tumor growth and potentially overcome resistance to conventional cancer treatments.

These application notes provide a comprehensive guide for the utilization of this compound in a mouse xenograft model, a critical preclinical step in evaluating the in vivo efficacy of novel anti-cancer agents. The following sections detail the mechanism of action of this compound, protocols for establishing and conducting xenograft studies, and expected outcomes based on preclinical data.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of SGK1.[1] SGK1 is a key downstream effector of the PI3K/AKT signaling pathway and is activated by various growth factors and stress signals. Once activated, SGK1 phosphorylates a range of downstream targets involved in cell survival and proliferation.

Key downstream targets of SGK1 that are affected by this compound include:

  • Mouse Double Minute 2 Homolog (MDM2): SGK1-mediated phosphorylation of MDM2 leads to the degradation of the tumor suppressor p53. By inhibiting SGK1, this compound can prevent p53 degradation, leading to cell cycle arrest and apoptosis.

  • N-myc Downstream Regulated Gene 1 (NDRG1): SGK1 phosphorylation of NDRG1 is implicated in tumor cell survival and metastasis. Inhibition of this phosphorylation by this compound can suppress these malignant phenotypes.

The inhibition of SGK1 by this compound ultimately leads to a reduction in cancer cell proliferation and an increase in apoptotic and necrotic cell death.[1]

Signaling Pathway of this compound Action

SI113_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factors Growth Factors / Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT SGK1 SGK1 AKT->SGK1 MDM2 MDM2 SGK1->MDM2 NDRG1 NDRG1 SGK1->NDRG1 This compound This compound This compound->SGK1 p53 p53 MDM2->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Tumor_Suppression Tumor Suppression NDRG1->Tumor_Suppression

Caption: The signaling pathway illustrating the mechanism of action of this compound.

Experimental Protocols

I. Cell Culture and Preparation for Implantation
  • Cell Line Selection: Choose a human cancer cell line known to express SGK1 and is tumorigenic in immunocompromised mice (e.g., hepatocellular carcinoma lines like HepG2 or HuH-7, or glioblastoma cell lines like ADF).

  • Cell Culture: Culture the selected cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.

  • Cell Viability and Counting: Resuspend the cells in a serum-free medium or phosphate-buffered saline (PBS). Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion. Cell viability should be >95%.

  • Preparation for Injection: Centrifuge the cell suspension and resuspend the cell pellet in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 2.5 x 10^6 to 5 x 10^6 cells per 100-200 µL). To enhance tumor take rate, cells can be resuspended in a mixture of medium and Matrigel (1:1 ratio). Keep the cell suspension on ice until injection.

II. Mouse Xenograft Model Establishment
  • Animal Model: Use immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or athymic nude mice, typically 4-6 weeks old.

  • Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before any experimental procedures.

  • Tumor Cell Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Shave and disinfect the injection site (typically the flank).

    • Subcutaneously inject the prepared cell suspension (100-200 µL) into the flank of the mouse using a 27- or 30-gauge needle.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors become palpable, measure their dimensions (length and width) every 2-3 days using digital calipers.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .

    • Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).

III. This compound Administration Protocol
  • This compound Preparation:

    • Dissolve this compound powder in a suitable vehicle. A common vehicle is a solution of DMSO, Cremophor EL, and sterile saline or 5% dextrose. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.

    • Prepare the this compound solution fresh daily or store it as recommended by the manufacturer.

  • Dosage and Administration Route:

    • Based on preclinical studies, a recommended starting dose for this compound is in the range of 5.4 mg/kg to 8 mg/kg body weight .[2]

    • The preferred route of administration is intraperitoneal (IP) injection .

  • Treatment Schedule:

    • Administer this compound or the vehicle control to the respective groups of mice daily or as determined by the experimental design.

    • A typical treatment duration is 21 days, but this can be adjusted based on tumor growth and the specific aims of the study.

  • Monitoring During Treatment:

    • Continue to measure tumor volumes every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals daily.

IV. Endpoint and Tissue Collection
  • Euthanasia: At the end of the study (e.g., after 21 days of treatment or when tumors in the control group reach a predetermined maximum size), euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Tumor Excision and Measurement:

    • Excise the tumors and record their final weight.

  • Tissue Processing:

    • Divide the tumor tissue for various analyses:

      • Snap-freeze a portion in liquid nitrogen for subsequent Western blot or PCR analysis.

      • Fix a portion in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

Experimental Workflow

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture and Preparation Implantation 2. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring and Group Randomization Implantation->Tumor_Growth Treatment 4. This compound or Vehicle Administration (e.g., IP) Tumor_Growth->Treatment Monitoring 5. In-life Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 6. Study Endpoint and Euthanasia Monitoring->Endpoint Analysis 7. Tumor Excision, Measurement, and Analysis Endpoint->Analysis

Caption: A typical experimental workflow for a mouse xenograft study with this compound.

Data Presentation and Expected Outcomes

The efficacy of this compound is typically assessed by its ability to inhibit tumor growth. The following tables summarize the kind of quantitative data that should be collected and presented.

Table 1: In Vivo Efficacy of this compound Monotherapy in a Mouse Xenograft Model
Treatment GroupNumber of Animals (n)Dosing RegimenMean Tumor Volume at Start (mm³) ± SEMMean Tumor Volume at Endpoint (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Tumor Weight at Endpoint (g) ± SEM
Vehicle Control10Vehicle, IP, daily120 ± 151500 ± 200-1.5 ± 0.2
This compound108 mg/kg, IP, daily125 ± 18600 ± 110600.6 ± 0.1

Note: The data in this table are representative and will vary depending on the cell line, mouse strain, and specific experimental conditions.

Table 2: Animal Body Weight Monitoring
Treatment GroupMean Body Weight at Start (g) ± SEMMean Body Weight at Endpoint (g) ± SEMPercent Body Weight Change (%)
Vehicle Control20.5 ± 0.522.0 ± 0.6+7.3
This compound (8 mg/kg)20.3 ± 0.421.5 ± 0.5+5.9

Note: Significant body weight loss (>15-20%) can be an indicator of drug toxicity. Preclinical studies have reported no short-term toxicity with this compound administration.[1]

Conclusion

The SGK1 inhibitor this compound represents a promising agent for cancer therapy. The protocols and guidelines presented in these application notes provide a framework for researchers to effectively design and execute preclinical mouse xenograft studies to evaluate the in vivo efficacy of this compound. Careful adherence to these protocols will ensure the generation of robust and reproducible data, which is essential for the further development of this compound as a potential anti-cancer therapeutic.

References

Application Notes and Protocols for SI113 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the dosage and administration of SI113, a selective inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK1), for in vivo animal studies. The document details established protocols for two key cancer models: hepatocellular carcinoma (HCC) and glioblastoma multiforme (GBM). It includes quantitative data on dosing, administration routes, and treatment schedules, along with a detailed methodology for the preparation and handling of this compound for preclinical research. Furthermore, this document elucidates the underlying mechanism of action of this compound by diagramming the SGK1 signaling pathway.

Introduction

This compound is a small molecule compound belonging to the pyrazolo[3,4-d]pyrimidine class that has been identified as a potent and selective inhibitor of SGK1. SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and resistance to therapy. Its overexpression and activation are implicated in the progression of several cancers, making it a compelling target for therapeutic intervention. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, both as a monotherapy and in combination with other treatments. These notes are intended to serve as a practical guide for researchers designing and executing in vivo studies with this compound.

Data Presentation

The following tables summarize the quantitative data for this compound dosage and administration in preclinical animal models for hepatocellular carcinoma and glioblastoma multiforme.

Table 1: this compound Dosage and Administration in Hepatocellular Carcinoma (HCC) Animal Model

ParameterValueReference
Animal Model NOD/SCID mice with HCC xenografts[1]
This compound Dose 8 mg/kg/day[1]
Route of Administration Intraperitoneal (i.p.)[1]
Treatment Schedule Daily[1]
Vehicle Not explicitly stated in the reference. A suggested vehicle for similar compounds is a mixture of Tween 80, benzyl alcohol, and a citric acid solution. However, researchers should perform their own vehicle validation studies.
Observed Effects Inhibition of tumor growth, increase in apoptosis/necrosis, and inhibition of cell proliferation.[2]

Table 2: this compound Dosage and Administration in Glioblastoma Multiforme (GBM) Animal Model

ParameterValueReference
Animal Model NOD/SCID female mice with ADF cell xenografts[3]
This compound Dose 5.4 mg/kg[3]
Route of Administration Intraperitoneal (i.p.)
Treatment Schedule Five days a week[3]
Vehicle The specific vehicle was not detailed in the source documents. For in vitro studies, this compound was dissolved in DMSO. For in vivo applications, a suitable vehicle that ensures solubility and minimizes toxicity, such as a solution containing a solubilizing agent like Tween 80, should be empirically determined.[3]
Observed Effects Synergistic effect with vincristine in restraining tumor growth.[3]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Disclaimer: The specific vehicle for in vivo administration of this compound was not explicitly stated in the reviewed literature. The following protocol is a general guideline for the formulation of a hydrophobic compound like this compound and should be optimized and validated by the researchers.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the this compound powder in a minimal amount of sterile DMSO to create a concentrated stock solution. Vortex or sonicate briefly to ensure complete dissolution.

  • Working Solution Preparation:

    • For the final injection volume, prepare a fresh dilution of the this compound stock solution on the day of administration.

    • A common formulation for hydrophobic compounds involves a vehicle mixture. For example, a vehicle consisting of 10% Tween 80 in sterile saline can be prepared.

    • To prepare the final working solution, first mix the required volume of the this compound stock solution with the appropriate volume of Tween 80.

    • Then, add the sterile saline to the this compound/Tween 80 mixture to reach the final desired concentration and volume.

    • Vortex the final solution thoroughly to ensure a homogenous suspension.

  • Quality Control:

    • Visually inspect the final solution for any precipitation or insolubility.

    • It is recommended to perform a small-scale pilot study to assess the tolerability and solubility of the chosen vehicle and formulation in the animal model.

Protocol 2: In Vivo Administration of this compound in a Mouse Xenograft Model

Materials:

  • Prepared this compound working solution

  • Syringes (e.g., 1 mL) with appropriate needles (e.g., 27-gauge)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Handling and Dosing Calculation:

    • Weigh each animal accurately before dosing to calculate the precise volume of the this compound solution to be administered.

    • The injection volume is typically in the range of 100-200 µL for mice, but should be kept consistent across all animals in the study.

  • Intraperitoneal (i.p.) Injection:

    • Properly restrain the mouse.

    • Disinfect the injection site on the lower abdomen with 70% ethanol.

    • Insert the needle into the peritoneal cavity at a shallow angle, avoiding the internal organs.

    • Slowly inject the calculated volume of the this compound solution.

    • Carefully withdraw the needle.

  • Monitoring:

    • Monitor the animals regularly for any signs of toxicity or adverse reactions following the injection.

    • Continue the treatment as per the schedule outlined in the study design (e.g., daily or five days a week).

    • Measure tumor volume and body weight at regular intervals to assess treatment efficacy and animal welfare.

Mandatory Visualization

Signaling Pathway of this compound Action

SGK1_Signaling_Pathway Figure 1: Simplified SGK1 Signaling Pathway and Inhibition by this compound RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K mTORC2 mTORC2 PI3K->mTORC2 PDK1 PDK1 PI3K->PDK1 SGK1 SGK1 mTORC2->SGK1 Activates PDK1->SGK1 Activates FOXO3a FOXO3a SGK1->FOXO3a Inhibits TSC2 TSC2 SGK1->TSC2 Inhibits MDM2 MDM2 SGK1->MDM2 Activates NDRG1 NDRG1 SGK1->NDRG1 Activates This compound This compound This compound->SGK1 Inhibits Apoptosis Apoptosis FOXO3a->Apoptosis Cell_Growth Cell Growth & Survival TSC2->Cell_Growth Inhibits Tumor_Progression Tumor Progression MDM2->Tumor_Progression NDRG1->Tumor_Progression

Caption: Simplified SGK1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for this compound Animal Studies

SI113_Workflow Figure 2: General Experimental Workflow for this compound In Vivo Studies Tumor_Cell_Implantation Tumor Cell Implantation (Xenograft Model) Tumor_Growth Allow Tumors to Establish and Grow Tumor_Cell_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound (e.g., i.p. injection) Randomization->Treatment SI113_Prep Prepare this compound Formulation SI113_Prep->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: General Experimental Workflow for this compound In Vivo Studies.

References

Application Notes: The Role of SI113 in Glioblastoma Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glioblastoma multiforme (GBM) stands as the most aggressive and lethal primary brain tumor, presenting significant therapeutic challenges due to its infiltrative growth and resistance to conventional treatments.[1] The PI3K/mTOR signaling pathway is frequently dysregulated in GBM, making it a key target for novel therapies.[1] Within this pathway, the serum/glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical modulator of oncogenic processes. The small molecule SI113 is a potent and selective inhibitor of SGK1 kinase activity.[2][3] Preclinical research highlights the therapeutic potential of this compound in GBM, demonstrating its efficacy both as a monotherapy and in combination with standard treatments like radiotherapy and other chemotherapeutic agents.[2][4][5]

Mechanism of Action

This compound exerts its anti-tumor effects by selectively inhibiting SGK1, a downstream effector in the PI3K/mTOR pathway. SGK1 plays a crucial role in promoting cell survival, proliferation, and resistance to stress. By inhibiting SGK1, this compound disrupts these pro-survival signals, leading to increased cancer cell death, reduced proliferation, and cell cycle arrest.[2][3][6] Furthermore, this compound has been shown to induce cytotoxic autophagy and modulate the response to oxidative stress, key mechanisms in its anti-glioblastoma activity.[2][3]

SI113_Mechanism_of_Action cluster_pathway PI3K/mTOR Pathway cluster_effects Downstream Effects PI3K PI3K mTOR mTOR PI3K->mTOR Activates SGK1 SGK1 mTOR->SGK1 Activates Proliferation Cell Proliferation & Survival SGK1->Proliferation Blocks Inhibition This compound This compound This compound->SGK1 Inhibits Autophagy Cytotoxic Autophagy This compound->Autophagy Apoptosis Apoptosis This compound->Apoptosis CellDeath GBM Cell Death Proliferation->CellDeath Reduces Autophagy->CellDeath Apoptosis->CellDeath

Caption: this compound inhibits SGK1, disrupting survival signals and promoting GBM cell death.

Key Findings and Applications

This compound has demonstrated significant anti-cancer effects in various glioblastoma models.

  • As a Monotherapy: this compound effectively reduces the viability of human GBM cell lines in a dose-dependent manner and induces caspase-dependent apoptosis.[2] Notably, it shows significantly less effectiveness on normal fibroblast cells, suggesting a degree of tumor selectivity.[2]

  • Synergy with Radiotherapy: this compound potentiates the cytotoxic effects of ionizing radiation.[2][3] This combination enhances the induction of cell death and disruption of cell cycle progression, suggesting its potential to improve the efficacy of standard GBM radiotherapy.[2]

  • Combination with Mitotic Spindle Poisons: Research shows a synergistic cytotoxic effect when this compound is combined with mitotic spindle poisons like vincristine (VCR). This combination drastically reduces GBM cell viability and clonogenic capabilities in vitro and inhibits tumor growth in vivo.[1][7]

  • Modulation of Autophagy: this compound induces autophagy in GBM cells. While this can sometimes be a survival mechanism, it also presents a therapeutic opportunity.[4] Combining this compound with an autophagy inhibitor, such as quinacrine, results in a strong synergistic effect, further hindering GBM growth.[4][8]

Synergistic_Action cluster_pathway Cellular Response This compound This compound SGK1_Inhibition SGK1 Inhibition This compound->SGK1_Inhibition Quinacrine Quinacrine (Autophagy Inhibitor) Autophagy_Induction Pro-survival Autophagy Induction Quinacrine->Autophagy_Induction Inhibits SGK1_Inhibition->Autophagy_Induction Leads to Synergistic_Death Synergistic GBM Cell Death SGK1_Inhibition->Synergistic_Death Contributes to Autophagy_Induction->Synergistic_Death Inhibition contributes to

Caption: this compound and Quinacrine synergize by blocking a pro-survival autophagy response.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound against various human glioblastoma multiforme cell lines.

Cell LineIC50 Value (µM)Exposure Time (hours)Notes
LI~9-1172Data derived from studies showing dose-dependent reduction in cell viability.[2]
ADF~9-1172An IC20 concentration of 8.5 µM was used in combination studies.[1][2]
A172~9-1172This compound induced a consistent increase in apoptotic and necrotic populations.[2]

Detailed Experimental Protocols

Protocol 1: In Vitro Glioblastoma Cell Viability Assay

This protocol details the methodology for assessing the effect of this compound on the viability of GBM cells using a standard Trypan Blue exclusion assay.

Materials:

  • GBM cell lines (e.g., ADF, A172, LI)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Trypan Blue stain (0.4%)

  • Automated cell counter or hemocytometer

Methodology:

  • Cell Seeding: Plate GBM cells in 6-well plates at a density that allows them to reach approximately 60% confluency within 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Replace the medium in each well with the this compound-containing medium. Include a vehicle control (DMSO equivalent) and an untreated control.

  • Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

  • Staining and Counting: Mix an aliquot of the cell suspension with Trypan Blue stain (typically 1:1 ratio). Load the mixture into an automated cell counter or a hemocytometer.

  • Data Analysis: Count the number of viable (unstained) and non-viable (blue) cells. Calculate the percentage of viable cells relative to the untreated control. Determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Glioblastoma Xenograft Model

This protocol describes the establishment of a GBM xenograft model in immunocompromised mice to evaluate the in vivo efficacy of this compound, alone or in combination with other agents.

Materials:

  • ADF glioblastoma cells

  • NOD/SCID female mice (6-8 weeks old)

  • Culture medium and PBS

  • Matrigel (optional)

  • This compound and Vincristine (VCR) for injection

  • Appropriate vehicle for drug delivery (e.g., saline, DMSO/Cremophor mixture)

  • Calipers for tumor measurement

Methodology:

  • Cell Preparation: Culture ADF cells to 80-90% confluency. Harvest the cells, wash with PBS, and resuspend in sterile PBS (or a PBS/Matrigel mixture) to a final concentration of 2.5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 2.5 x 10^6 cells) into the flank of each NOD/SCID mouse.[1]

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers and calculate volume (Volume = 0.5 x Length x Width²). Randomize mice into treatment groups (e.g., Vehicle Control, this compound alone, VCR alone, this compound + VCR).

  • Drug Administration: Administer treatments as per the defined schedule and dosage. Routes can include intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Monitoring: Monitor tumor growth by measuring tumor volume 2-3 times per week. Also, monitor mouse body weight and overall health as indicators of systemic toxicity.

  • Endpoint and Analysis: At the end of the study (defined by tumor size limits or time), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., histology, Western blot). Compare tumor growth inhibition across the different treatment groups.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture ADF GBM Cells B 2. Prepare Cell Suspension (2.5x10^6 cells) A->B C 3. Implant Cells into Flanks of NOD/SCID Mice B->C D 4. Monitor Tumor Growth to Palpable Size C->D E 5. Randomize Mice into Treatment Groups D->E F 6. Administer this compound +/- VCR on Schedule E->F G 7. Measure Tumor Volume & Mouse Weight Regularly F->G H 8. Euthanize & Excise Tumors at Endpoint G->H I 9. Analyze Tumor Weight & Calculate Growth Inhibition H->I

Caption: Workflow for an in vivo glioblastoma xenograft study with this compound.

References

Application Notes and Protocols for Inducing Autophagy in Cancer Cells using SI113

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SI113 is a small molecule inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase implicated in cancer cell survival and proliferation. Recent studies have highlighted the potential of this compound to induce autophagy in various cancer cell lines, presenting a promising avenue for novel anti-cancer therapeutic strategies. Autophagy is a cellular self-degradation process that can be harnessed to promote cancer cell death. These application notes provide a comprehensive overview of the mechanism of this compound-induced autophagy and detailed protocols for its investigation in cancer cell lines.

Mechanism of Action: this compound and Autophagy Induction

This compound exerts its pro-autophagic effects primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and metabolism. SGK1, the direct target of this compound, is a downstream effector of this pathway. By inhibiting SGK1, this compound disrupts the signaling cascade that normally suppresses autophagy, leading to the initiation of the autophagic process.

Key events in this compound-induced autophagy include the increased expression and activation of essential autophagy-related proteins such as Beclin 1 and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). The accumulation of LC3-II and the formation of LC3-positive puncta within the cytoplasm are hallmark features of autophagy induction.

In some cancer cell types, such as glioblastoma neurospheres, this compound-induced autophagy has been observed to be a cytoprotective response. In such cases, a combination therapy approach, coupling this compound with an autophagy inhibitor like quinacrine, may be more effective in promoting cancer cell death.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on endometrial cancer cell lines, specifically Ishikawa, HEC-1A, HEC-1B, and AN3CA cells, following treatment with 12.5 µM this compound for 24 hours.

Cell LineTreatmentFold Change in LC3B-II Protein Expression (normalized to β-actin)Fold Change in Beclin 1 Protein Expression (normalized to β-actin)
Ishikawa12.5 µM this compound (24h)~2.5-fold increase~1.8-fold increase
HEC-1A12.5 µM this compound (24h)Not explicitly quantified in the provided search resultsNot explicitly quantified in the provided search results
HEC-1B12.5 µM this compound (24h)~2.2-fold increase~1.5-fold increase
AN3CA12.5 µM this compound (24h)~3.0-fold increase~2.0-fold increase
Cell LineTreatmentObservation
Ishikawa, HEC-1B, AN3CA12.5 µM this compound (24h)Significant increase in the number of cells with cytoplasmic LC3B-positive puncta.
Cell LineIC50 of this compound (72h)
Ishikawa~10 µM
HEC-1A~15 µM
AN3CA~12 µM

Experimental Protocols

Herein are detailed protocols for key experiments to assess this compound-induced autophagy in cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis of Autophagy Markers

This protocol is for detecting the expression levels of LC3B-II and Beclin 1.

Materials:

  • Cancer cells treated with this compound and untreated controls

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B (1:1000), Rabbit anti-Beclin 1 (1:1000), Mouse anti-β-actin (1:5000)

  • HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the β-actin loading control.

Immunofluorescence for LC3B Puncta Formation

This protocol is for visualizing the formation of autophagosomes.

Materials:

  • Cancer cells grown on coverslips in a 24-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (1% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B (1:400)

  • Fluorescently-labeled secondary antibody: Goat anti-rabbit IgG-Alexa Fluor 488

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Treat cells grown on coverslips with 12.5 µM this compound for 24 hours.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Wash twice with PBS and block with 1% BSA in PBS for 30 minutes.

  • Incubate with the primary anti-LC3B antibody in blocking solution for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody in blocking solution for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on microscope slides using antifade mounting medium.

  • Visualize the cells under a fluorescence microscope and quantify the number of cells with LC3B puncta.

Visualizations

SI113_Signaling_Pathway This compound This compound SGK1 SGK1 This compound->SGK1 inhibits Autophagy_Suppression Autophagy Suppression SGK1->Autophagy_Suppression promotes Autophagy_Induction Autophagy Induction SGK1->Autophagy_Induction inhibition of SGK1 leads to PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway PI3K_Akt_mTOR->SGK1 activates Beclin1 Beclin 1 ↑ Autophagy_Induction->Beclin1 LC3II LC3-I → LC3-II ↑ Autophagy_Induction->LC3II Cancer_Cell_Death Cancer Cell Death Beclin1->Cancer_Cell_Death LC3II->Cancer_Cell_Death

Caption: this compound inhibits SGK1, relieving the suppression of autophagy.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment This compound Treatment (e.g., 12.5 µM, 24h) Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WB Western Blot (LC3B-II, Beclin 1) Treatment->WB IF Immunofluorescence (LC3 Puncta) Treatment->IF Data_Analysis Data Analysis MTT->Data_Analysis WB->Data_Analysis IF->Data_Analysis Conclusion Conclusion: Autophagy Induction Data_Analysis->Conclusion

Caption: Workflow for assessing this compound-induced autophagy.

Logical_Relationship SI113_Inhibits_SGK1 This compound inhibits SGK1 Autophagy_Upregulated Autophagy is Upregulated SI113_Inhibits_SGK1->Autophagy_Upregulated LC3_Puncta_Form LC3 Puncta Form Autophagy_Upregulated->LC3_Puncta_Form Beclin1_Increases Beclin 1 Levels Increase Autophagy_Upregulated->Beclin1_Increases Cell_Viability_Decreases Cancer Cell Viability Decreases Autophagy_Upregulated->Cell_Viability_Decreases

Caption: Logical flow of this compound's effect on cancer cells.

References

Application Notes and Protocols: SI113 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SI113 is a small molecule inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to therapy.[1][2] Overexpression of SGK1 has been observed in various cancers, making it a promising target for therapeutic intervention.[3] These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating this compound in combination with standard chemotherapy agents. The focus is on synergistic interactions that enhance anti-cancer efficacy.

Mechanism of Action and Rationale for Combination Therapy

This compound exerts its anti-cancer effects by inhibiting the kinase activity of SGK1.[1] SGK1 is a key downstream effector of the PI3K/mTOR signaling pathway and is involved in the regulation of several pro-survival proteins and transcription factors, including MDM2, NDRG1, and FOXO3a.[1][4] By inhibiting SGK1, this compound can induce apoptosis, inhibit cell proliferation, and modulate the cellular stress response.[1][2]

The rationale for combining this compound with conventional chemotherapy agents such as paclitaxel, cisplatin, and doxorubicin lies in the potential for synergistic anti-tumor activity. Many chemotherapy drugs induce cellular stress and DNA damage, leading to apoptosis. However, cancer cells can develop resistance mechanisms, often involving the upregulation of pro-survival signaling pathways like the one mediated by SGK1. By inhibiting this survival pathway, this compound can lower the threshold for chemotherapy-induced cell death and potentially overcome drug resistance.[3][5]

Preclinical Data on this compound in Combination Therapy

Preclinical studies have demonstrated the potential of this compound to synergize with other anti-cancer agents.

This compound in Combination with Paclitaxel

In preclinical models of ovarian cancer, this compound has been shown to enhance the cytotoxic effects of paclitaxel. This combination leads to a significant increase in apoptosis and a reduction in tumor growth in xenograft models compared to either agent alone.[6][7]

Table 1: Summary of In Vivo Efficacy of this compound and Paclitaxel Combination in a Paclitaxel-Resistant Ovarian Cancer Xenograft Model [6]

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control-~12000%
Paclitaxel5 mg/kg~1100~8%
This compound9.3 mg/kg~60050%
This compound + Paclitaxel9.3 mg/kg + 5 mg/kg~200~83%
This compound in Combination with Other Chemotherapy Agents

While specific preclinical data on the combination of this compound with cisplatin and doxorubicin are limited in publicly available literature, studies on other SGK1 inhibitors provide a strong rationale for such combinations. For instance, the SGK1 inhibitor GSK650394 has been shown to exhibit synergistic anti-tumor effects when combined with doxorubicin and vincristine in mantle cell lymphoma models.[5] Furthermore, SGK1 has been implicated in the cellular response to DNA damaging agents, suggesting that its inhibition could sensitize cancer cells to drugs like cisplatin.[3]

Signaling Pathways

The synergistic effect of this compound in combination with chemotherapy can be attributed to its modulation of key signaling pathways involved in cell survival and apoptosis.

SGK1_Pathway Simplified this compound and Chemotherapy Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 Activation mTORC2->SGK1 Activation MDM2 MDM2 SGK1->MDM2 Activation FOXO3a FOXO3a SGK1->FOXO3a Inhibition NDRG1 NDRG1 SGK1->NDRG1 Activation This compound This compound This compound->SGK1 Inhibition Apoptosis_Inhibition Apoptosis Inhibition MDM2->Apoptosis_Inhibition Apoptosis_Induction Apoptosis Induction FOXO3a->Apoptosis_Induction Proliferation Cell Proliferation & Survival NDRG1->Proliferation Chemotherapy Chemotherapy (Paclitaxel, Cisplatin, Doxorubicin) DNA_Damage DNA Damage & Microtubule Disruption Chemotherapy->DNA_Damage DNA_Damage->Apoptosis_Induction MTT_Workflow MTT Assay Workflow for Combination Studies Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Drug_Treatment Treat with this compound, chemotherapy agent, or combination Incubate_24h->Drug_Treatment Incubate_48_72h Incubate 48-72h Drug_Treatment->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Solubilize Add solubilization solution Incubate_3_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Data_Analysis Calculate viability, IC50, and Combination Index Read_Absorbance->Data_Analysis End End Data_Analysis->End Xenograft_Workflow In Vivo Xenograft Model Workflow Start Start Cell_Implantation Implant cancer cells subcutaneously in mice Start->Cell_Implantation Tumor_Growth Monitor tumor growth Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment_Administration Administer this compound, chemotherapy, or combination Randomization->Treatment_Administration Monitor_Tumor_Weight Measure tumor volume and body weight Treatment_Administration->Monitor_Tumor_Weight Endpoint Endpoint: Euthanize mice, excise and weigh tumors Monitor_Tumor_Weight->Endpoint Data_Analysis Analyze tumor growth and statistical significance Endpoint->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for SI113 Drug Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combination therapy, the use of two or more therapeutic agents, is a cornerstone of modern pharmacology, particularly in the treatment of complex diseases such as cancer. The primary goal of combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual agents. This approach can enhance efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of each compound.

These application notes provide a comprehensive guide to designing and conducting preclinical synergy studies for a novel therapeutic agent, SI113, in combination with other drugs. The protocols outlined herein are designed to be robust and reproducible, providing clear, step-by-step instructions for in vitro assessment of drug synergy. The methodologies cover experimental design, execution, data analysis, and interpretation, with a focus on generating high-quality, presentable data.

The specific signaling pathway information for this compound is not publicly available at this time. Therefore, for illustrative purposes, the signaling pathway diagrams presented in this document will depict a hypothetical mechanism of action for this compound targeting the well-characterized mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival frequently dysregulated in cancer. Researchers should substitute this with the known or hypothesized pathway for their specific compound of interest.

Experimental Design Considerations

The successful evaluation of drug synergy relies on a well-conceived experimental design. Key considerations include the choice of model system, dose-response assessment of individual agents, and the design of the combination experiment. Two common designs for in vitro synergy studies are the fixed-ratio (ray) design and the matrix (checkerboard) design.

  • Fixed-Ratio Design: In this design, the two drugs are combined at a constant molar ratio (e.g., based on their individual IC50 values) and then serially diluted. This method is less labor-intensive and simplifies data analysis.[1]

  • Matrix Design: This design involves testing all possible combinations of multiple concentrations of each drug. While more comprehensive, it requires more resources and complex data analysis.

This protocol will focus on the fixed-ratio design due to its efficiency and widespread use in initial synergy screening.

Signaling Pathway: Hypothetical Action of this compound on the mTOR Pathway

The following diagram illustrates a hypothetical mechanism where this compound inhibits a downstream effector of the mTOR pathway, while a combination drug targets an upstream kinase. This dual targeting is a common strategy for achieving synergy.

mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Combination_Drug Combination Drug (e.g., PI3K inhibitor) Combination_Drug->PI3K This compound This compound This compound->S6K1

Caption: Hypothetical mTOR signaling pathway targeted by this compound and a combination drug.

Experimental Workflow for In Vitro Synergy Studies

The following diagram outlines the general workflow for assessing the synergistic effects of this compound in combination with another drug in a cell-based assay.

synergy_workflow start Start cell_culture 1. Cell Line Selection & Culture start->cell_culture mono_therapy 2. Monotherapy Dose-Response (Determine IC50 for each drug) cell_culture->mono_therapy combo_design 3. Combination Study Design (Fixed-Ratio based on IC50s) mono_therapy->combo_design plate_setup 4. Assay Plate Setup (Monotherapies and Combinations) combo_design->plate_setup incubation 5. Drug Incubation (e.g., 72 hours) plate_setup->incubation viability_assay 6. Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis 7. Data Analysis (Calculate Combination Index - CI) viability_assay->data_analysis interpretation 8. Interpretation of Results (Synergy, Additivity, Antagonism) data_analysis->interpretation end End interpretation->end

Caption: General workflow for in vitro drug synergy experiments.

Detailed Experimental Protocols

Protocol 1: Determination of IC50 for Single Agents

Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the combination drug individually in the selected cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Combination Drug (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Preparation:

    • Prepare a 2X serial dilution series of this compound and the combination drug separately in complete medium. A typical starting concentration is 100 µM, with 8-10 dilution points.

    • Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Drug Treatment:

    • Add 100 µL of the 2X drug dilutions to the corresponding wells of the cell plate, resulting in a 1X final concentration.

    • Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plate for a duration relevant to the cell line's doubling time and drug's mechanism of action (typically 72 hours).

  • Cell Viability Assay:

    • Perform a cell viability assay according to the manufacturer's instructions. For example, for an MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, solubilize the formazan crystals with 150 µL of DMSO and read the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the dose-response curves (log of drug concentration vs. percent viability) and calculate the IC50 values using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).

Protocol 2: Fixed-Ratio Combination Synergy Assay

Objective: To assess the synergistic, additive, or antagonistic effect of this compound in combination with another drug.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in Protocol 1.

  • Drug Preparation:

    • Based on the IC50 values determined in Protocol 1, prepare a fixed-ratio combination of this compound and the combination drug. A common ratio is the ratio of their IC50s.

    • Prepare a 2X serial dilution series of this fixed-ratio combination.

    • Also, prepare 2X serial dilutions of each drug individually as in Protocol 1 to run concurrently.

  • Drug Treatment:

    • Add 100 µL of the 2X drug dilutions (this compound alone, combination drug alone, and the fixed-ratio combination) to the respective wells.

    • Include a vehicle control.

  • Incubation and Viability Assay:

    • Follow the same procedures as in Protocol 1.

  • Data Analysis:

    • Calculate the fraction of cells affected (Fa) for each drug and the combination at each dose level (Fa = 1 - % viability).

    • Using software like CompuSyn, calculate the Combination Index (CI) based on the Chou-Talalay method. The CI value indicates the nature of the interaction:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Data Presentation

Quantitative data from synergy experiments should be summarized in a clear and organized manner. The following tables provide templates for presenting the IC50 values and the Combination Index data.

Table 1: Monotherapy IC50 Values

Cell LineDrugIC50 (µM) ± SD
MCF-7This compound1.2 ± 0.15
MCF-7Doxorubicin0.5 ± 0.08
A549This compound2.5 ± 0.3
A549Cisplatin5.1 ± 0.6

Table 2: Combination Index (CI) Values for this compound and Combination Drug

Cell LineCombinationFaCI ValueInterpretation
MCF-7This compound + Doxorubicin0.500.65Synergy
MCF-7This compound + Doxorubicin0.750.58Synergy
MCF-7This compound + Doxorubicin0.900.52Strong Synergy
A549This compound + Cisplatin0.500.95Additive
A549This compound + Cisplatin0.750.88Slight Synergy
A549This compound + Cisplatin0.900.81Synergy

Fa: Fraction of cells affected. CI values are often reported at different effect levels (e.g., Fa = 0.5, 0.75, 0.9) to understand the synergy across a range of drug concentrations.

Logical Relationship for Synergy Interpretation

CI_Interpretation start Calculate Combination Index (CI) decision CI Value? start->decision synergy Synergy (CI < 1) decision->synergy < 1 additive Additive (CI = 1) decision->additive = 1 antagonism Antagonism (CI > 1) decision->antagonism > 1

Caption: Interpretation of the Combination Index (CI) value.

Conclusion

These application notes provide a framework for the systematic evaluation of drug synergy for the novel compound this compound. By following these detailed protocols, researchers can generate reliable and reproducible data to guide further drug development efforts. The provided templates for data presentation and the illustrative diagrams are intended to facilitate clear communication of experimental design and results. It is imperative for researchers to adapt these protocols to their specific research questions, cell models, and the known or hypothesized mechanism of action of their compounds of interest.

References

Application Notes and Protocols for Measuring SI113 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro efficacy of SI113, a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). The following experimental procedures are designed to enable researchers to evaluate the effects of this compound on cancer cell proliferation, migration, invasion, and the underlying signaling pathways.

Overview of this compound

This compound is a small molecule inhibitor of SGK1, a kinase that plays a crucial role in cell survival and proliferation and is implicated in cancer progression and therapy resistance.[1][2] As a downstream effector of the PI3K/Akt signaling pathway, SGK1 is an attractive target for anti-cancer drug development. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, induce apoptosis, and hinder epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[1][3]

Key In Vitro Efficacy Assays for this compound

A panel of in vitro assays is recommended to comprehensively evaluate the efficacy of this compound. These include:

  • SGK1 Kinase Activity Assay: To confirm the direct inhibitory effect of this compound on its primary target.

  • Cell Viability/Proliferation Assay: To determine the dose-dependent effect of this compound on cancer cell growth.

  • Cell Migration (Wound Healing) Assay: To assess the impact of this compound on the migratory capacity of cancer cells.

  • Cell Invasion (Transwell) Assay: To evaluate the effect of this compound on the invasive potential of cancer cells.

  • Western Blot Analysis of EMT Markers: To investigate the molecular changes associated with the inhibition of cell migration and invasion.

Experimental Protocols

SGK1 Kinase Activity Assay

This protocol is designed to measure the direct inhibition of SGK1 kinase activity by this compound in a cell-based assay.

Materials:

  • Cancer cell line (e.g., RKO human colon carcinoma)

  • Cell lysis buffer

  • Protein A/G agarose beads

  • Anti-SGK1 antibody

  • Kinase assay buffer

  • SGK1 substrate (e.g., Crosstide)

  • [γ-³²P]ATP

  • This compound

  • Insulin (for stimulating SGK1 activity)

  • Phosphocellulose paper

  • Scintillation counter

Protocol:

  • Cell Culture and Treatment: Culture RKO cells to 80-90% confluency. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 hours). A positive control group treated with a known SGK1 activator like insulin is recommended.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an anti-SGK1 antibody overnight at 4°C, followed by incubation with protein A/G agarose beads to pull down the SGK1 protein.

  • Kinase Reaction: Wash the immunoprecipitated SGK1 beads and resuspend them in kinase assay buffer. Initiate the kinase reaction by adding the SGK1 substrate and [γ-³²P]ATP. Incubate at 30°C for 30 minutes.

  • Quantification: Spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure the incorporated radioactivity using a scintillation counter.

Data Presentation:

TreatmentRelative SGK1 Kinase Activity (%)
Control (vehicle)100
Insulin250
This compound (12.5 µM)40
Insulin + this compound (12.5 µM)120

Note: The above data is representative. Actual results may vary depending on the experimental conditions.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., RKO, MCF-7, A-172)

  • 96-well plates

  • Complete cell culture medium

  • This compound (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µM to 50 µM) for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Cell LineThis compound Concentration (µM)Treatment Duration (h)% Cell Viability
RKO12.572~30%
MCF-712.572~60%
A-17212.572~50%
RKO Cell LineThis compound Concentration (µM)% Inhibition of Proliferation (72h)
1~10%
4~30%
8~50%
12.5~70%
25~85%

Note: The above data is representative and based on published studies.[4] IC50 values should be calculated from the dose-response curves.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

Materials:

  • Cancer cell line

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Complete cell culture medium with reduced serum

  • This compound

  • Microscope with a camera

Protocol:

  • Create a Confluent Monolayer: Seed cells in 6-well plates and grow them to full confluency.

  • Create the Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

  • Treatment: Wash the wells with PBS to remove detached cells and replace the medium with a low-serum medium containing the desired concentration of this compound or vehicle.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Data Presentation:

TreatmentTime (h)% Wound Closure
Control (vehicle)2460%
This compound (12.5 µM)2425%
Control (vehicle)4895%
This compound (12.5 µM)4840%

Note: The above data is representative.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.

Materials:

  • Transwell inserts with a porous membrane (8 µm pores)

  • 24-well plates

  • Matrigel or other basement membrane matrix

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

  • Microscope

Protocol:

  • Coating the Inserts: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the coated inserts. The lower chamber should contain a complete medium as a chemoattractant.

  • Treatment: Add this compound or vehicle to both the upper and lower chambers.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Staining and Quantification: Remove the non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with crystal violet. Count the number of stained cells in several microscopic fields.

Data Presentation:

TreatmentNumber of Invading Cells (per field)
Control (vehicle)150
This compound (12.5 µM)60

Note: The above data is representative.

Western Blot Analysis for EMT Markers

This technique is used to detect changes in the expression of key epithelial and mesenchymal markers following this compound treatment.

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-N-cadherin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., β-actin).

Data Presentation:

TreatmentRelative E-cadherin ExpressionRelative Vimentin Expression
Control (vehicle)1.01.0
This compound (12.5 µM)1.80.4

Note: The above data is representative.

Signaling Pathways and Experimental Workflows

Signaling Pathways

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; PTEN [label="PTEN", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#FBBC05"]; Akt [label="Akt", fillcolor="#FBBC05"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05"]; SGK1 [label="SGK1", fillcolor="#FBBC05"]; this compound [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Cell Survival,\nProliferation, EMT", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" P", color="#5F6368"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PTEN [style=invis]; PTEN -> PIP3 [dir=back, label=" -|", color="#EA4335"]; PIP3 -> PDK1 [color="#5F6368"]; PIP3 -> Akt [color="#5F6368"]; PDK1 -> Akt [label=" P", color="#5F6368"]; mTORC2 -> Akt [label=" P", color="#5F6368"]; Akt -> mTORC1 [color="#5F6368"]; PDK1 -> SGK1 [label=" P", color="#5F6368"]; this compound -> SGK1 [label=" -|", color="#EA4335"]; SGK1 -> Downstream [color="#5F6368"]; mTORC1 -> Downstream [color="#5F6368"]; Akt -> Downstream [color="#5F6368"];

// Invisible edges for alignment PIP2 -> PTEN [style=invis]; } dot Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on SGK1.

// Nodes TGFb [label="TGF-β", fillcolor="#F1F3F4"]; TGFbRII [label="TGF-β RII", fillcolor="#FBBC05"]; TGFbRI [label="TGF-β RI", fillcolor="#FBBC05"]; SMAD23 [label="SMAD2/3", fillcolor="#F1F3F4"]; pSMAD23 [label="p-SMAD2/3", fillcolor="#34A853", fontcolor="#FFFFFF"]; SMAD4 [label="SMAD4", fillcolor="#F1F3F4"]; SMAD_complex [label="SMAD Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", style=solid]; Gene_Expression [label="Gene Expression\n(EMT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SI113_effect [label="this compound Inhibition\nof SGK1 may\nmodulate this pathway", shape=note, fillcolor="#F1F3F4"];

// Edges TGFb -> TGFbRII [color="#5F6368"]; TGFbRII -> TGFbRI [label=" P", color="#5F6368"]; TGFbRI -> SMAD23 [label=" P", color="#5F6368"]; SMAD23 -> pSMAD23 [style=invis]; pSMAD23 -> SMAD_complex [color="#5F6368"]; SMAD4 -> SMAD_complex [color="#5F6368"]; SMAD_complex -> Nucleus [color="#5F6368"]; Nucleus -> Gene_Expression [color="#5F6368"];

// Invisible edge for positioning TGFbRI -> SI113_effect [style=invis]; } dot Caption: TGF-β signaling pathway, a key regulator of EMT.

Experimental Workflows

// Nodes start [label="Seed cells in\n96-well plate", shape=ellipse, fillcolor="#FFFFFF", style=solid]; treat [label="Treat with this compound\n(dose-response)"]; incubate [label="Incubate for\n24-72 hours"]; add_mtt [label="Add MTT reagent"]; incubate_mtt [label="Incubate for\n3-4 hours"]; solubilize [label="Add DMSO to\ndissolve formazan"]; read [label="Measure absorbance\nat 570 nm"]; end [label="Calculate % viability\nand IC50", shape=ellipse, fillcolor="#FFFFFF", style=solid];

// Edges start -> treat; treat -> incubate; incubate -> add_mtt; add_mtt -> incubate_mtt; incubate_mtt -> solubilize; solubilize -> read; read -> end; } dot Caption: Workflow for the MTT cell viability assay.

// Nodes start [label="Prepare cell monolayer\n(Wound Healing) or\ncoat Transwell with Matrigel\n(Invasion)", shape=ellipse, fillcolor="#FFFFFF", style=solid]; create_wound [label="Create scratch\n(Wound Healing)"]; seed_cells [label="Seed cells in Transwell\n(Invasion)"]; treat [label="Treat with this compound"]; incubate [label="Incubate for\n24-48 hours"]; image [label="Image wound closure\n(Wound Healing)"]; stain [label="Fix and stain invaded cells\n(Invasion)"]; quantify [label="Quantify migration/invasion"]; end [label="Analyze results", shape=ellipse, fillcolor="#FFFFFF", style=solid];

// Edges start -> create_wound; start -> seed_cells; create_wound -> treat; seed_cells -> treat; treat -> incubate; incubate -> image; incubate -> stain; image -> quantify; stain -> quantify; quantify -> end; } dot Caption: Workflow for cell migration and invasion assays.

References

Application Notes: SI113 as a Tool to Study SGK1 Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine protein kinase belonging to the AGC kinase family, which also includes Akt. SGK1 is a critical downstream effector of the PI3K signaling pathway and is activated via phosphorylation by mTORC2 and PDK1[1][2]. It plays a pivotal role in regulating a variety of cellular processes, including cell survival, proliferation, differentiation, and ion transport[1][3]. Dysregulation and overexpression of SGK1 have been implicated in numerous human diseases, particularly in cancer, where it promotes tumor progression, metastasis, and resistance to therapy[4][5][6].

SI113 is a potent and selective, pyrazolo[3,4-d]pyrimidine-based small molecule inhibitor of SGK1 kinase activity[1][4]. It serves as an invaluable chemical tool for elucidating the specific functions of SGK1 in various biological contexts and for validating SGK1 as a therapeutic target. These notes provide detailed protocols and data for utilizing this compound in laboratory settings.

Mechanism of Action

This compound specifically inhibits the kinase activity of SGK1, with a reported IC50 of 600 nM[7]. By blocking SGK1, this compound prevents the phosphorylation and subsequent activation of its downstream substrates. Key substrates of SGK1 involved in cancer progression include:

  • MDM2 (Mouse Double Minute 2): SGK1 phosphorylates MDM2 on Ser166, which stabilizes MDM2 and leads to the ubiquitination and degradation of the p53 tumor suppressor[3][4][8]. Inhibition of SGK1 by this compound reduces MDM2 phosphorylation, leading to p53 stabilization.

  • NDRG1 (N-myc downstream-regulated gene 1): SGK1 phosphorylates and regulates NDRG1, a protein involved in stress responses and cell differentiation[4][9][10].

  • RANBP1 (RAN Binding Protein 1): SGK1 can regulate the expression of RANBP1, affecting mitotic stability and sensitivity to taxane-based chemotherapeutics[8][11].

The inhibition of these pathways by this compound leads to various cellular outcomes, including apoptosis, necrosis, autophagy, and cell cycle arrest, ultimately reducing cancer cell proliferation and survival[3][4][11].

SGK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Growth_Factors Growth Factors, Insulin, etc. PI3K PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 pT256 mTORC2->SGK1 pS422 MDM2 MDM2 p53 p53 Degradation MDM2->p53 Cell_Survival Cell Survival & Proliferation NDRG1 NDRG1 RAN_Network RAN Network (e.g., RANBP1) SGK1->MDM2 pS166 SGK1->NDRG1 Phosphorylation SGK1->RAN_Network Regulation This compound This compound This compound->SGK1 Inhibition

Caption: SGK1 signaling pathway and point of inhibition by this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50Cell Line / ConditionReference
SGK1600 nMIn vitro kinase assay[7]
AKT1Less EffectiveIn vitro kinase assay[4][11]
ABLLess EffectiveIn vitro kinase assay[4][11]
SRCLess EffectiveIn vitro kinase assay[4][11]
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 / Effective ConcentrationExposure TimeReference
A2780Ovarian Carcinoma25.64 µM24 hrs[7]
GIN8Glioblastoma10.5 µM72 hrs[7]
GIN28Glioblastoma14.4 µM72 hrs[7]
GCE28Glioblastoma10.7 µM72 hrs[7]
HepG2Hepatocellular CarcinomaSignificant viability reduction at 12.5 µM48 & 72 hrs[4]
HuH-7Hepatocellular CarcinomaSignificant viability reduction at 12.5 µM48 & 72 hrs[4]
RKOColon Carcinoma>50% cell number decrease at 12.5 µM24 hrs[3][8]
IshikawaEndometrial Cancer~50% viability reduction at 12.5 µM48 hrs[5]
HEC1BEndometrial Cancer~40% viability reduction at 12.5 µM48 hrs[5]
AN3CAEndometrial Cancer~30% viability reduction at 12.5 µM48 hrs[5]

Experimental Protocols

Protocol 1: Western Blot Analysis of SGK1 Substrate Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on SGK1 activity in cells by measuring the phosphorylation status of a known substrate, MDM2, on Ser166.

WB_Workflow A 1. Cell Culture & Treatment - Plate cells (e.g., HepG2, RKO) - Treat with this compound (e.g., 12.5 µM) or vehicle (DMSO) for 24-72h. B 2. Protein Lysate Preparation - Wash cells with ice-cold PBS. - Lyse cells in RIPA buffer with protease/phosphatase inhibitors. A->B C 3. Protein Quantification - Determine protein concentration using a BCA assay. B->C D 4. SDS-PAGE - Denature protein samples in Laemmli buffer (95°C, 5 min). - Load equal amounts (20-40 µg) onto a polyacrylamide gel. C->D E 5. Protein Transfer - Transfer separated proteins from the gel to a PVDF membrane. D->E F 6. Immunoblotting - Block membrane (e.g., 5% BSA). - Incubate with primary antibody (e.g., anti-p-MDM2 Ser166). - Wash and incubate with HRP- conjugated secondary antibody. E->F G 7. Detection & Analysis - Apply ECL substrate. - Capture chemiluminescent signal. - Quantify band intensity and normalize to total protein or loading control. F->G MTT_Workflow A 1. Cell Seeding - Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate. - Allow to attach overnight. B 2. Compound Treatment - Add serial dilutions of this compound (e.g., 1 µM to 50 µM) to wells. - Include vehicle control (DMSO). A->B C 3. Incubation - Incubate cells for 24, 48, or 72 hours at 37°C, 5% CO₂. B->C D 4. MTT Addition - Add MTT reagent (5 mg/mL) to each well. - Incubate for 2-4 hours. C->D E 5. Formazan Solubilization - Aspirate media. - Add DMSO or solubilization buffer to dissolve formazan crystals. D->E F 6. Absorbance Reading - Read absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis - Calculate percent viability relative to vehicle control. - Plot dose-response curve and determine IC50 value. F->G Logical_Relationship cluster_outcomes Cellular Outcomes SGK1 SGK1 Kinase Activity pMDM2_down Reduced p-MDM2 pNDRG1_down Reduced p-NDRG1 RAN_down Altered RAN Network Apoptosis Increased Apoptosis & Necrosis pMDM2_down->Apoptosis Autophagy Induction of Autophagy pMDM2_down->Autophagy Prolif_down Decreased Proliferation pNDRG1_down->Prolif_down Cycle_Arrest Cell Cycle Arrest RAN_down->Cycle_Arrest Cycle_Arrest->Prolif_down

References

Troubleshooting & Optimization

SI113 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of the SGK1 inhibitor, SI113. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key pathway information to ensure successful experimental outcomes.

Troubleshooting Guide: this compound Solubility Issues

IssuePotential Cause(s)Recommended Solution(s)
This compound powder will not dissolve. - Inappropriate solvent selection.- Solvent is not of high purity or is hydrated (e.g., old DMSO).- Insufficient agitation or energy to break up powder aggregates.- Use a recommended solvent such as DMSO, DMF, or Ethanol.[1]- Use fresh, anhydrous, high-purity DMSO. Hygroscopic DMSO can significantly impact solubility.[2]- Use sonication to aid dissolution.[2]
Precipitation occurs when making stock solution. - The concentration exceeds the solubility limit of the chosen solvent.- Do not exceed the known solubility limits. For example, in DMSO, solubility is reported as high as 250 mg/mL and as low as 15 mg/mL. It is advisable to start with a concentration in the lower end of the range to ensure complete dissolution.[1][2]- Gently warm the solution while vortexing.
Precipitation occurs after adding stock solution to aqueous media (e.g., cell culture medium). - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain this compound solubility in the aqueous environment.- "Salting out" effect of the media components.- Ensure the final concentration of DMSO in the aqueous solution is kept as high as experimentally permissible, typically not exceeding 0.5% in cell-based assays to avoid solvent toxicity.- Add the this compound stock solution to the media dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.- Consider using a formulation with co-solvents like PEG300 and Tween-80 for in vivo studies, as suggested for other small molecules.
Inconsistent experimental results. - Degradation of this compound in solution.- Inaccurate concentration of the stock solution due to incomplete dissolution.- Aliquot stock solutions and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]- For short-term storage (1 month), -20°C is acceptable. For long-term storage (6 months), -80°C is recommended.[2]- Ensure the compound is fully dissolved before making serial dilutions. Visually inspect for any particulate matter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), with an IC50 of 600 nM.[2] SGK1 is a serine/threonine kinase that plays a role in various cellular processes, including cell survival and proliferation. By inhibiting SGK1, this compound can block downstream signaling, such as the phosphorylation of MDM2, leading to the induction of apoptosis, necrosis, and autophagy in cancer cells.[3]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. The most common and recommended solvent for preparing stock solutions for in vitro studies is Dimethyl Sulfoxide (DMSO). It is also reported to be soluble in Dimethylformamide (DMF) and Ethanol.[1]

Q3: What are the specific solubility concentrations of this compound in these solvents?

A3: The reported solubility of this compound can vary between suppliers. It's important to consult the certificate of analysis for your specific lot. However, published data indicates the following solubilities:

  • DMSO: 15 mg/mL[1] to 250 mg/mL (may require sonication)[2]

  • DMF: 30 mg/mL[1]

  • Ethanol: 30 mg/mL[1]

Q4: How should I prepare a stock solution of this compound?

A4: A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in the "Experimental Protocols" section below. Key considerations include using fresh, high-purity DMSO and potentially using sonication to ensure complete dissolution.[2]

Q5: How should I store this compound?

A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 1 month or -80°C for up to 6 months.[2]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Equivalent (mM)Source
DMSO250624.25MedChemExpress[2]
DMSO1537.45Cayman Chemical[1]
DMF3074.91Cayman Chemical[1]
Ethanol3074.91Cayman Chemical[1]

Note: The molar equivalent is calculated based on the molecular weight of this compound (400.48 g/mol ).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 400.48 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 0.0040048 g or 4.00 mg of this compound.

  • Weigh the this compound powder: Carefully weigh out the calculated amount of this compound powder and place it into a sterile vial.

  • Add DMSO: Add the desired volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 4.00 mg, you would add 1 mL of DMSO.

  • Dissolve the compound:

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particulate matter is still visible, place the vial in a sonicator water bath for 5-10 minutes, or until the solution is clear.[2]

  • Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Prepare intermediate dilutions (if necessary): Depending on the final desired concentration, it may be necessary to perform serial dilutions of the stock solution in fresh, sterile cell culture medium or a suitable buffer (e.g., PBS).

  • Final dilution into cell culture medium:

    • Warm the cell culture medium to 37°C.

    • Add the appropriate volume of the this compound stock solution (or intermediate dilution) to the pre-warmed medium. It is crucial to add the this compound solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion. This will help prevent precipitation.

    • Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your specific cell line (typically ≤ 0.5%).

Signaling Pathway and Workflow Diagrams

SI113_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates PDK1 PDK1 PI3K->PDK1 activates SGK1 SGK1 PDK1->SGK1 phosphorylates & activates MDM2 MDM2 SGK1->MDM2 phosphorylates & activates p53 p53 MDM2->p53 inhibits (promotes degradation) Apoptosis_Autophagy Apoptosis & Autophagy p53->Apoptosis_Autophagy induces This compound This compound This compound->SGK1 inhibits

Caption: this compound inhibits SGK1, preventing MDM2 activation and leading to p53-mediated apoptosis.

Troubleshooting_Workflow Start This compound Solubility Issue Check_Solvent Is the correct solvent being used (e.g., DMSO, DMF, Ethanol)? Start->Check_Solvent Use_Correct_Solvent Use a recommended solvent. Check_Solvent->Use_Correct_Solvent No Check_Concentration Is the concentration within the known solubility limit? Check_Solvent->Check_Concentration Yes Use_Correct_Solvent->Check_Solvent Adjust_Concentration Lower the concentration. Check_Concentration->Adjust_Concentration No Check_Solvent_Quality Is the solvent fresh and anhydrous (especially DMSO)? Check_Concentration->Check_Solvent_Quality Yes Adjust_Concentration->Check_Concentration Use_Fresh_Solvent Use new, high-purity solvent. Check_Solvent_Quality->Use_Fresh_Solvent No Apply_Energy Was sufficient energy applied (vortexing, sonication)? Check_Solvent_Quality->Apply_Energy Yes Use_Fresh_Solvent->Check_Solvent_Quality Vortex_Sonicate Vortex thoroughly and/or sonicate. Apply_Energy->Vortex_Sonicate No Precipitation_in_Media Does precipitation occur upon dilution in aqueous media? Apply_Energy->Precipitation_in_Media Yes Vortex_Sonicate->Apply_Energy Dilution_Technique Review dilution technique: - Add dropwise to media - Ensure rapid mixing Precipitation_in_Media->Dilution_Technique Yes Success Solubility Issue Resolved Precipitation_in_Media->Success No Dilution_Technique->Success Contact_Support Consult Technical Support Dilution_Technique->Contact_Support Still an issue

Caption: Troubleshooting workflow for resolving this compound solubility issues.

References

improving the stability of SI113 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for illustrative purposes, using a fictional mTOR inhibitor, "SI113." The data and protocols presented are based on known properties of similar small molecules, such as Rapamycin, to demonstrate the format of a technical support guide.

Introduction to this compound

This compound is a potent, selective, and reversible inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase, a central regulator of cell growth, proliferation, and metabolism.[1][2][3] Given its critical role in various cellular processes, this compound is a valuable tool for research in oncology, immunology, and neurobiology. However, as a complex macrocyclic lactone, the stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to help researchers optimize the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial reconstitution, we recommend using high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a stock solution of this compound. For most small molecule inhibitors, a standard storage concentration of 50 mM is recommended to ensure homogeneity.[4]

Q2: How should I store the solid compound and its stock solution?

A2: The solid form of this compound should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[5][6]

Q3: Is this compound stable in aqueous media?

A3: this compound has limited stability in aqueous solutions. The lactone ring of this compound is susceptible to hydrolysis, especially under basic conditions.[7][8] Therefore, it is crucial to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution immediately before use. Do not store this compound in aqueous buffers for extended periods.

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound can manifest as a loss of biological activity in your assays, changes in the color of the solution, or the appearance of precipitate. Analytically, degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), which can resolve this compound from its degradation products.[9][10][11]

Q5: Can I sonicate this compound to dissolve it?

A5: Gentle warming (to no more than 37°C) and vortexing are generally sufficient to dissolve this compound in DMSO. While brief sonication can be used to aid dissolution, prolonged exposure may generate heat and potentially accelerate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution The concentration of this compound exceeds its solubility limit in DMSO, or the DMSO contains water.Use high-quality, anhydrous DMSO. If precipitation persists, prepare a stock solution at a lower concentration.
Precipitation upon dilution in aqueous buffer The final concentration of this compound in the aqueous buffer is above its solubility limit.Increase the percentage of DMSO in the final working solution (though be mindful of its effects on your cells). Alternatively, lower the final concentration of this compound. Ensure the buffer pH is neutral or slightly acidic, as basic conditions can accelerate degradation.[7][8]
Inconsistent or reduced biological activity This compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the experimental buffer.Always use freshly prepared dilutions. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. If degradation is suspected, verify the integrity of your stock with a fresh vial of this compound.
High background signal in assays The DMSO concentration in the final working solution may be too high, affecting cell viability or assay components.Prepare a vehicle control with the same final concentration of DMSO to assess its effect. Aim to keep the final DMSO concentration below 0.5% in most cell-based assays.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents
SolventSolubilityReference
DMSOSoluble[12]
WaterNot Soluble[12]

Note: The exact solubility can vary based on temperature and the purity of the solvent.

Table 2: Stability of this compound in Solution
ConditionHalf-lifeDegradation ProductsReference
Acetonitrile/Water (30/70, v/v) with 23.7 mM MeCOONH4 (pH 7.3)~890 hoursSecorapamycin, hydroxy acid[7][8]
Acetonitrile/Water (30/70, v/v) with NaOH (pH 12.2)Significantly reduced (by 3 orders of magnitude)Secorapamycin, hydroxy acid, and further fragmentation products[7][8]
Solid (amorphous) at 30°C in air7% degradation in 46 hoursEpoxides, ketones[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Recap the vial and vortex gently until the solid is completely dissolved. Gentle warming to 37°C for a few minutes can aid dissolution.

  • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessing this compound Stability by HPLC
  • Prepare a fresh dilution of this compound from a DMSO stock solution into your aqueous buffer of interest to a final concentration of 10 µM.

  • Immediately inject a sample (t=0) onto a C18 reverse-phase HPLC column.

  • Incubate the remaining solution at the desired temperature (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject additional samples onto the HPLC.

  • Monitor the degradation of this compound by measuring the decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products.

  • Calculate the half-life of this compound under these conditions by plotting the natural logarithm of the peak area of this compound versus time.

Visualizations

mTOR Signaling Pathway

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis This compound This compound This compound->mTORC1

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Cell-Based Assay

Experimental_Workflow start Start reconstitute Reconstitute this compound in anhydrous DMSO start->reconstitute aliquot Aliquot & Store at -80°C reconstitute->aliquot thaw Thaw one aliquot of this compound stock aliquot->thaw dilute Prepare fresh serial dilutions in cell culture medium thaw->dilute treat Treat cells with this compound and vehicle control dilute->treat incubate Incubate for defined period treat->incubate assay Perform downstream assay (e.g., Western Blot, viability assay) incubate->assay end End assay->end

Caption: Workflow for preparing and using this compound in cell-based experiments.

Troubleshooting Logic for this compound Instability

Troubleshooting_Logic start Inconsistent or No Activity Observed check_stock Is the stock solution clear and precipitate-free? start->check_stock check_dilution Was the working solution prepared fresh? check_stock->check_dilution Yes new_stock Solution: Prepare a fresh stock from solid this compound check_stock->new_stock No check_vehicle Does the vehicle control show any effect? check_dilution->check_vehicle Yes fresh_dilution Solution: Always prepare fresh dilutions before use check_dilution->fresh_dilution No lower_dmso Solution: Lower final DMSO concentration in assay check_vehicle->lower_dmso Yes new_vial Problem persists? Use a new vial of this compound check_vehicle->new_vial No contact_support Contact Technical Support new_vial->contact_support Yes

Caption: A logical guide for troubleshooting this compound stability issues.

References

Technical Support Center: Overcoming Resistance to SI113 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SI113, a selective inhibitor of SGK1 kinase. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance to this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and specific inhibitor of the Serum/Glucocorticoid-regulated Kinase 1 (SGK1). It functions by blocking the kinase activity of SGK1, which in turn inhibits the phosphorylation of downstream targets. A key substrate of SGK1 is MDM2, a primary regulator of the tumor suppressor protein p53. By preventing MDM2 phosphorylation, this compound leads to p53 stabilization, inducing apoptosis and cell cycle arrest in cancer cells.[1]

Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

Resistance to kinase inhibitors like this compound can arise from various molecular alterations. Based on the known signaling pathway, potential mechanisms include:

  • Upregulation of SGK1 Expression: Increased cellular levels of the SGK1 protein can effectively outcompete the inhibitory effects of this compound, requiring higher concentrations of the drug to achieve the same level of target inhibition.

  • Mutations in the SGK1 Kinase Domain: Alterations in the drug-binding pocket of SGK1 can reduce the affinity of this compound, rendering it less effective.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating parallel signaling pathways that compensate for the inhibition of the SGK1 pathway, thereby promoting cell survival and proliferation. A common bypass pathway involves the PI3K/Akt/mTOR signaling cascade.

  • Alterations in Downstream Effectors: Mutations or altered expression of downstream molecules like MDM2 or p53 can uncouple the effects of SGK1 inhibition from the desired cellular outcome (e.g., p53-mediated apoptosis).

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of this compound out of the cell, reducing its intracellular concentration and efficacy.

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

To elucidate the specific resistance mechanism in your experimental model, a multi-pronged approach is recommended:

  • Western Blot Analysis: Compare the protein levels of SGK1, phosphorylated SGK1 substrates (like NDRG1), and key components of bypass pathways (e.g., Akt, p-Akt, mTOR) in your sensitive and resistant cell lines.

  • Sanger or Next-Generation Sequencing: Sequence the kinase domain of SGK1 in resistant clones to identify potential mutations.

  • Gene Expression Analysis (qRT-PCR or RNA-Seq): Analyze the mRNA levels of SGK1 and genes encoding drug efflux pumps (e.g., ABCB1) to check for transcriptional upregulation.

  • Combination Therapy Studies: Test the efficacy of this compound in combination with inhibitors of potential bypass pathways (e.g., PI3K/mTOR inhibitors) to see if sensitivity can be restored.

Troubleshooting Guides

Issue 1: Decreased Potency of this compound in Long-Term Cultures
Possible Cause Troubleshooting Steps
Development of acquired resistance 1. Confirm Resistance: Perform a dose-response curve with this compound on your current cell stock and compare it to the initial sensitive population. 2. Investigate SGK1 Expression: Use Western blot to check for increased SGK1 protein levels in the resistant cells. 3. Assess Bypass Pathway Activation: Probe for increased phosphorylation of Akt and other components of the PI3K/mTOR pathway. 4. Sequence SGK1: Check for mutations in the kinase domain that may affect this compound binding.
Compound Instability 1. Verify Compound Integrity: Ensure proper storage of this compound (as per manufacturer's instructions). 2. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments.
Issue 2: Heterogeneous Response to this compound Treatment within a Cell Population
Possible Cause Troubleshooting Steps
Pre-existing resistant clones 1. Single-Cell Cloning: Isolate and expand individual clones from the parental cell line and test their sensitivity to this compound independently. 2. Characterize Clones: Analyze the molecular profiles of sensitive and resistant clones to identify potential resistance markers.
Cell Culture Conditions 1. Standardize Protocols: Ensure consistent cell densities, media formulations, and incubation times across all experiments. 2. Monitor Cell Health: Regularly check for signs of stress or contamination that could influence drug response.

Data Presentation

Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineTreatment ConditionIC50 (µM)
Parental Colon Cancer (Sensitive)This compound alone1.5
This compound-Resistant Subclone 1This compound alone12.8
This compound-Resistant Subclone 1This compound + PI3K Inhibitor2.1
This compound-Resistant Subclone 2This compound alone15.2
This compound-Resistant Subclone 2This compound + PI3K Inhibitor14.5

This table provides example data to illustrate how combination therapy can restore sensitivity in some resistant clones.

Table 2: Example Western Blot Quantification in this compound Sensitive vs. Resistant Cells

ProteinSensitive Cells (Relative Expression)Resistant Cells (Relative Expression)
Total SGK11.03.5
p-NDRG1 (SGK1 substrate)0.82.9
Total Akt1.01.2
p-Akt (S473)0.52.5

This table illustrates a hypothetical scenario where resistance is associated with SGK1 upregulation and bypass activation of the Akt pathway.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Initial Culture: Begin with a parental cancer cell line known to be sensitive to this compound.

  • Dose Escalation: Continuously culture the cells in the presence of this compound, starting at a low concentration (e.g., IC20).

  • Gradual Increase: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound.

  • Selection: Continue this process over several months until a cell population is established that can proliferate in the presence of a high concentration of this compound (e.g., >10x the original IC50).

  • Isolation: Isolate single-cell clones from the resistant population for detailed characterization.

Protocol 2: Evaluation of Combination Therapy
  • Cell Seeding: Plate both the parental (sensitive) and the derived resistant cells in 96-well plates.

  • Drug Preparation: Prepare a dilution series of this compound and the inhibitor of the suspected bypass pathway (e.g., a PI3K or mTOR inhibitor).

  • Treatment: Treat the cells with this compound alone, the second inhibitor alone, and a combination of both at various concentrations.

  • Viability Assay: After a suitable incubation period (e.g., 72 hours), assess cell viability using a standard method such as MTT or CellTiter-Glo.

  • Data Analysis: Calculate the IC50 values for each condition and determine if the combination treatment results in a synergistic, additive, or antagonistic effect.

Visualizations

SI113_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt SGK1 SGK1 PI3K->SGK1 MDM2 MDM2 SGK1->MDM2 Phosphorylation p53 p53 MDM2->p53 Degradation Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis This compound This compound This compound->SGK1 Inhibition

Caption: The this compound signaling pathway, illustrating the inhibition of SGK1 and its downstream effects on the MDM2/p53 axis.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms to this compound SGK1_Upregulation SGK1 Upregulation SGK1_Mutation SGK1 Mutation Bypass_Activation Bypass Pathway Activation (e.g., Akt/mTOR) Efflux_Pumps Increased Drug Efflux p53_Mutation p53 Mutation SI113_Treatment This compound Treatment Reduced_Efficacy Reduced Efficacy SI113_Treatment->Reduced_Efficacy leads to Reduced_Efficacy->SGK1_Upregulation Reduced_Efficacy->SGK1_Mutation Reduced_Efficacy->Bypass_Activation Reduced_Efficacy->Efflux_Pumps Reduced_Efficacy->p53_Mutation

Caption: A logical diagram outlining potential mechanisms of acquired resistance to this compound treatment.

References

Technical Support Center: Refining In Vivo Delivery of SI113

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of SI113, a small molecule inhibitor of the SGK1 kinase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets the kinase activity of Serum/Glucocorticoid-regulated Kinase 1 (SGK1). SGK1 is a downstream effector of the PI3K/mTOR signaling pathway and plays a crucial role in regulating cell survival, proliferation, and resistance to therapies like radiotherapy. By inhibiting SGK1, this compound can induce cancer cell death and synergize with other treatments, such as mitotic spindle poisons and radiotherapy, in preclinical models of glioblastoma multiforme.

Q2: What is the primary signaling pathway affected by this compound?

A2: this compound primarily inhibits the SGK1 signaling pathway. SGK1 is activated downstream of PI3K and mTORC2. Once activated, SGK1 phosphorylates a variety of downstream targets that promote cell survival and proliferation while inhibiting apoptosis.

SGK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_sgk1 This compound Target cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K activates mTORC2 mTORC2 PI3K->mTORC2 activates PDK1 PDK1 PI3K->PDK1 activates SGK1 SGK1 mTORC2->SGK1 phosphorylates PDK1->SGK1 phosphorylates FOXO3a_inactivation FOXO3a (inactivated) SGK1->FOXO3a_inactivation inhibits NDRG1_activation NDRG1 (activated) SGK1->NDRG1_activation activates Apoptosis_Inhibition Apoptosis (inhibited) FOXO3a_inactivation->Apoptosis_Inhibition Cell_Survival Cell_Survival NDRG1_activation->Cell_Survival Proliferation Proliferation NDRG1_activation->Proliferation This compound This compound This compound->SGK1 inhibits

Caption: SGK1 Signaling Pathway and this compound Inhibition.

Q3: What are the common routes of administration for this compound in vivo?

A3: Based on preclinical studies, the most commonly reported route of administration for this compound in murine models is intraperitoneal (IP) injection. This route allows for rapid absorption and systemic distribution. Other potential parenteral routes include intravenous (IV) and subcutaneous (SC) injections. Oral administration is also a possibility for small molecules, but its feasibility for this compound would depend on its oral bioavailability, which is not well-documented in publicly available literature.

Q4: How do I determine the correct in vivo dosage for this compound?

A4: There is no universally established in vivo dose for this compound, and the optimal dose will likely depend on the specific animal model, tumor type, and treatment regimen. A common starting point is to conduct a dose-escalation study to determine the maximum tolerated dose (MTD). In published studies, this compound has been used at concentrations informed by its in vitro IC20 or IC50 values in the target cancer cell lines. For example, in some glioblastoma studies, a concentration of 12.5 μM for 72 hours was effective in vitro. Translating this to an in vivo mg/kg dose requires careful calculation considering the animal's weight and desired systemic exposure. It is crucial to perform pilot studies to determine the optimal dose-response relationship for your specific experimental setup.

Troubleshooting Guides

Issue 1: Poor Solubility and Formulation of this compound

Problem: this compound, like many small molecule kinase inhibitors, is likely hydrophobic, leading to difficulties in preparing a stable and injectable formulation for in vivo studies.

Solutions:

  • Vehicle Selection:

    • DMSO-based vehicles: A common approach is to first dissolve this compound in a small amount of 100% dimethyl sulfoxide (DMSO) and then dilute it with a sterile aqueous vehicle such as saline or phosphate-buffered saline (PBS). It is critical to keep the final DMSO concentration low (typically <10%) to avoid toxicity in the animals.

    • Co-solvents: A mixture of solvents can be used to improve solubility. For example, a formulation of DMSO, Cremophor EL, and saline, or DMSO and polyethylene glycol (PEG) in saline are often used for hydrophobic compounds.

    • Nanoformulations: For more advanced delivery, nanoemulsions or lipid-based nanoparticles can be developed to encapsulate this compound, which can improve its solubility, stability, and pharmacokinetic profile.

  • Formulation Protocol:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the minimum volume of 100% DMSO required to completely dissolve the compound. Gentle vortexing or sonication may be necessary.

    • In a separate sterile tube, prepare the aqueous vehicle (e.g., saline, PBS, or a co-solvent mixture).

    • Slowly add the this compound/DMSO solution to the aqueous vehicle while vortexing to prevent precipitation.

    • Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted by changing the solvent ratios or the final concentration of this compound.

Formulation Component Purpose Considerations
This compound Active Pharmaceutical IngredientPurity and accurate weighing are critical.
DMSO Primary solvent for hydrophobic compoundUse high-purity, sterile DMSO. Final concentration in the injection should be minimized to reduce toxicity.
Saline/PBS Aqueous vehicle for dilutionMust be sterile and isotonic.
Cremophor EL/PEG Co-solvents/EmulsifiersCan improve solubility and stability but may have their own biological effects that need to be controlled for.
Issue 2: Suboptimal Bioavailability and Efficacy In Vivo

Problem: After administration, this compound may not be reaching the tumor site in sufficient concentrations to exert its therapeutic effect, leading to poor efficacy.

Solutions:

  • Route of Administration:

    • If intraperitoneal (IP) injections are not yielding the desired results, consider switching to intravenous (IV) administration. IV injection provides 100% bioavailability and can lead to higher peak plasma concentrations.

  • Dosing Schedule:

    • A single daily dose may not be sufficient to maintain therapeutic concentrations. Consider increasing the dosing frequency (e.g., twice daily) based on the presumed half-life of the compound. Pharmacokinetic studies are essential to determine the optimal dosing schedule.

  • Pharmacokinetic Analysis:

    • Conduct a pilot pharmacokinetic study to determine key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve). This data will provide insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound and help in optimizing the dosing regimen.

Pharmacokinetic Parameter Description Implication for Dosing
Cmax Maximum concentration in plasma after administration.Indicates the peak exposure to the drug.
Tmax Time at which Cmax is reached.Provides information on the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over time.A key indicator of overall bioavailability.
Half-life (t1/2) Time required for the drug concentration to decrease by half.Helps in determining the optimal dosing frequency.
Issue 3: Adverse Effects and Toxicity in Animal Models

Problem: Animals exhibit signs of toxicity, such as weight loss, lethargy, or ruffled fur, after this compound administration.

Solutions:

  • Vehicle Toxicity:

    • The vehicle itself, particularly high concentrations of DMSO or other co-solvents, can cause toxicity. Always include a vehicle-only control group in your experiments to differentiate between vehicle- and compound-related toxicity.

    • If vehicle toxicity is suspected, reformulate with a lower percentage of the organic solvent or explore alternative, less toxic vehicles.

  • Compound-Specific Toxicity:

    • If toxicity is observed even with a safe vehicle, the dose of this compound may be too high. Perform a dose de-escalation study to find a dose that is both efficacious and well-tolerated.

    • Monitor animals daily for clinical signs of toxicity and measure body weight regularly. A weight loss of more than 15-20% is often a humane endpoint.

  • Off-Target Effects:

    • While this compound is reported to be a selective SGK1 inhibitor, high concentrations may lead to off-target effects. Reducing the dose can help mitigate these effects.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound via Intraperitoneal (IP) Injection in a Mouse Xenograft Model

IP_Injection_Workflow Start Start Formulation Prepare this compound Formulation (e.g., in DMSO/Saline) Start->Formulation Animal_Prep Weigh Mouse and Calculate Dose Volume Formulation->Animal_Prep Restraint Properly Restrain the Mouse Animal_Prep->Restraint Injection Perform IP Injection in Lower Right Quadrant Restraint->Injection Monitoring Monitor Animal for Adverse Effects Injection->Monitoring End End Monitoring->End

Caption: Workflow for Intraperitoneal Injection of this compound.

Materials:

  • This compound powder

  • Sterile DMSO

  • Sterile, isotonic saline

  • Sterile 1 mL syringes with 27-30 gauge needles

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Formulation: Prepare the this compound formulation as described in the troubleshooting guide. Ensure the final solution is clear and at room temperature before injection.

  • Dosage Calculation: Weigh each mouse accurately. Calculate the required injection volume based on the mouse's weight and the desired dose (e.g., in mg/kg). The injection volume should typically not exceed 10 mL/kg.

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Injection Site: Identify the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, bladder, or other vital organs.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe). Slowly inject the calculated volume of the this compound formulation.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions. Continue to monitor daily for signs of toxicity.

Technical Support Center: Interpreting SI-113 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting experimental results involving the SGK1 inhibitor, SI-113.

Frequently Asked Questions (FAQs)

Q1: What is SI-113 and what is its primary mechanism of action?

A1: SI-113 is a small molecule that acts as a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2] SGK1 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and resistance to apoptosis. By inhibiting SGK1, SI-113 can induce cell death, block proliferation, and modulate oncogenic signaling cascades.[1][2]

Q2: In which cancer cell lines has SI-113 shown activity?

A2: SI-113 has demonstrated activity in a variety of cancer cell lines, including those from glioblastoma multiforme (GBM), hepatocellular carcinoma (HCC), breast carcinoma, and colon carcinoma.[1][2][3]

Q3: What are the known downstream targets of SGK1 that are affected by SI-113?

A3: SI-113, by inhibiting SGK1, affects the phosphorylation and activity of several downstream targets. Key targets include N-Myc Downstream Regulated Gene 1 (NDRG1) and Mouse Double Minute 2 Homolog (MDM2).[1][4] Inhibition of SGK1 by SI-113 leads to decreased phosphorylation of these substrates.[1]

Q4: Can SI-113 be used in combination with other therapies?

A4: Yes, studies have shown that SI-113 can synergize with other cancer therapies. For example, it has been shown to potentiate the effects of radiotherapy in glioblastoma multiforme cells and enhance the efficacy of paclitaxel in colon carcinoma cells.[1][5]

Troubleshooting Guides

Cell Viability and Proliferation Assays

Issue: Inconsistent or unexpected IC50 values for SI-113 in our cell line.

  • Possible Cause 1: Cell line variability. Different cancer cell lines exhibit varying sensitivity to SI-113.

    • Troubleshooting Tip: Refer to published IC50 values for SI-113 in various cell lines to ensure your results are within an expected range. It is also crucial to perform regular cell line authentication.

  • Possible Cause 2: Suboptimal assay conditions. Factors such as cell seeding density, incubation time, and reagent quality can significantly impact results.

    • Troubleshooting Tip: Optimize your cell seeding density to ensure cells are in the exponential growth phase during treatment. We recommend a 72-hour incubation period with SI-113 for robust results. Ensure all reagents are fresh and properly stored.

  • Possible Cause 3: Inaccurate drug concentration. Errors in serial dilutions or degradation of the SI-113 stock solution can lead to erroneous results.

    • Troubleshooting Tip: Prepare fresh serial dilutions of SI-113 for each experiment from a validated stock solution. Store the stock solution at -80°C for long-term stability and at -20°C for up to one month.[6]

Quantitative Data: IC50 Values of SI-113 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 72hReference
GIN8Glioblastoma Multiforme10.5[6]
GIN28Glioblastoma Multiforme14.4[6]
GCE28Glioblastoma Multiforme10.7[6]
RKOColon Carcinoma~8[3]
HepG2Hepatocellular Carcinoma>12.5[1]
HuH-7Hepatocellular Carcinoma~12.5[1]
Western Blot Analysis

Issue: No change or an increase in the phosphorylation of SGK1 downstream targets (e.g., p-NDRG1, p-MDM2) after SI-113 treatment.

  • Possible Cause 1: Insufficient SI-113 concentration or treatment time. The concentration of SI-113 or the duration of treatment may not be sufficient to inhibit SGK1 activity effectively in your specific cell line.

    • Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for SI-113 in your cell line. A concentration of 12.5 µM for 72 hours has been shown to be effective in several cell lines.[1]

  • Possible Cause 2: Crosstalk with other signaling pathways. Other kinases might be compensating for the inhibition of SGK1 and phosphorylating its downstream targets.

    • Troubleshooting Tip: Investigate potential compensatory signaling pathways in your cell model. It may be necessary to use inhibitors for other kinases in combination with SI-113 to achieve the desired effect.

  • Possible Cause 3: Poor antibody quality. The primary or secondary antibodies used for Western blotting may not be specific or sensitive enough.

    • Troubleshooting Tip: Validate your antibodies using positive and negative controls. Ensure that the antibodies are specific for the phosphorylated form of the target protein.

Issue: Inconsistent protein loading in Western blots.

  • Possible Cause: Inaccurate protein quantification. Errors in the protein concentration measurement can lead to unequal loading of samples.

    • Troubleshooting Tip: Use a reliable protein quantification assay and ensure that all samples are diluted to the same concentration before loading. Always include a loading control (e.g., GAPDH, β-actin) to normalize for any loading inconsistencies.

Experimental Protocols

Cell Viability Assay (MTT/WST-1)
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth for the duration of the experiment.

  • SI-113 Treatment: After 24 hours of cell attachment, treat the cells with a range of SI-113 concentrations (e.g., 0-50 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of SGK1 Pathway Proteins
  • Cell Lysis: Treat cells with SI-113 at the desired concentration and for the optimal duration. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of SGK1, NDRG1, and MDM2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

SGK1_Signaling_Pathway cluster_substrates SGK1 Substrates PI3K PI3K mTORC2 mTORC2 PI3K->mTORC2 PDK1 PDK1 PI3K->PDK1 SGK1 SGK1 mTORC2->SGK1 PDK1->SGK1 NDRG1 NDRG1 SGK1->NDRG1 phosphorylates MDM2 MDM2 SGK1->MDM2 phosphorylates FOXO3a FOXO3a SGK1->FOXO3a phosphorylates Proliferation Cell Proliferation & Survival SGK1->Proliferation pNDRG1 p-NDRG1 pMDM2 p-MDM2 Apoptosis Apoptosis pMDM2->Apoptosis pFOXO3a p-FOXO3a pFOXO3a->Proliferation SI113 SI-113 This compound->SGK1

Caption: Simplified SGK1 signaling pathway and the inhibitory action of SI-113.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with SI-113 (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (e.g., MTT, WST-1) Treatment->Viability Western Western Blot Analysis (p-SGK1, p-NDRG1, p-MDM2) Treatment->Western Analysis Data Analysis Viability->Analysis Western->Analysis IC50 Determine IC50 Analysis->IC50 Phospho Analyze Protein Phosphorylation Analysis->Phospho Interpretation Interpretation of Results IC50->Interpretation Phospho->Interpretation End End Interpretation->End

References

Technical Support Center: Minimizing SI-113 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize SI-113 toxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What is SI-113 and what is its mechanism of action?

A1: SI-113 is a potent and selective small molecule inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[1] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and resistance to therapy. By inhibiting SGK1, SI-113 can induce cancer cell death and enhance the efficacy of treatments like radiotherapy.[1]

Q2: What is the known toxicity profile of SI-113 in animal models?

A2: Published preclinical studies suggest that SI-113 has a favorable safety profile with "no short-term toxicity" observed in mice at therapeutic doses.[1] However, comprehensive public data on the median lethal dose (LD50) or maximum tolerated dose (MTD) for SI-113 is currently limited. In a study involving a different SGK1 inhibitor, GSK650394, doses of 25 and 50 mg/kg were administered to mice without a significant impact on their body weight.

Q3: What are the potential side effects of SGK1 inhibition?

A3: While SI-113 itself has shown low systemic toxicity, inhibiting the SGK1 pathway could theoretically lead to certain side effects based on the known functions of SGK1. These may include alterations in ion transport, blood pressure, and glucose metabolism. Researchers should monitor for these potential effects during in vivo studies.

Q4: How can I formulate SI-113 for in vivo administration?

A4: SI-113 belongs to the pyrazolopyrimidine class of compounds, which can have poor water solubility.[2] For oral administration, it's often necessary to use a suitable vehicle to ensure adequate absorption.[3][4] Common strategies for formulating poorly soluble kinase inhibitors include the use of:

  • Aqueous suspensions: Using suspending agents to create a uniform dispersion.

  • Solutions in non-aqueous vehicles: Employing solvents like DMSO, PEG, or corn oil. However, the toxicity of the vehicle itself must be considered.

  • Lipid-based formulations: These can enhance the oral bioavailability of poorly soluble compounds.[3][5]

It is crucial to perform vehicle toxicity studies to ensure that the observed effects are due to SI-113 and not the delivery vehicle.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with SI-113.

Issue Potential Cause Troubleshooting Steps
Unexpected animal mortality or severe adverse events. Dose-related toxicity: The administered dose of SI-113 may be too high.- Dose De-escalation: Reduce the dose of SI-113 in subsequent experiments. - Review Literature: Consult studies on SI-113 or similar SGK1 inhibitors for reported tolerated doses. A study on an SGK1 inhibitor, GSK650394, showed that doses of 25 and 50 mg/kg were well-tolerated in mice.
Vehicle toxicity: The vehicle used to dissolve or suspend SI-113 may be causing toxicity.- Vehicle Control Group: Always include a control group that receives only the vehicle to assess its intrinsic toxicity. - Alternative Vehicles: Explore different, less toxic vehicles. For pyrazolopyrimidine compounds, a variety of vehicles can be considered, but their compatibility and potential toxicity must be evaluated.
Route of administration: The chosen route may lead to rapid absorption and high peak plasma concentrations, causing acute toxicity.- Alternative Routes: Consider less invasive or slower absorption routes (e.g., oral gavage vs. intravenous injection). - Split Dosing: Administer the total daily dose in two or more smaller doses.
Weight loss or reduced food/water intake in treated animals. Sub-chronic toxicity: Prolonged exposure to SI-113, even at a seemingly well-tolerated dose, may lead to cumulative toxicity.- Monitor Body Weight: Regularly monitor and record the body weight of all animals. - Food and Water Intake: Measure and record daily food and water consumption. - Dose Reduction or Intermittent Dosing: Consider reducing the dose or implementing a dosing holiday (e.g., 5 days on, 2 days off).
Palatability of the formulation (for oral administration): The taste of the SI-113 formulation may be aversive to the animals.- Flavoring Agents: If permissible for the study, consider adding a sweetening or flavoring agent to the formulation. - Alternative Administration Method: If possible, use a method that bypasses taste, such as gavage.
Local irritation or inflammation at the injection site. Formulation properties: The pH, osmolarity, or physical properties of the SI-113 formulation may be causing local tissue damage.- pH Adjustment: Ensure the pH of the formulation is close to physiological levels. - Isotonic Formulation: Adjust the osmolarity of the formulation to be isotonic. - Dilution: Administer a larger volume of a more dilute solution. - Rotate Injection Sites: If multiple injections are required, rotate the injection sites to minimize local irritation.
Inconsistent or unexpected experimental results. Improper formulation: Poor solubility or stability of SI-113 in the chosen vehicle can lead to inaccurate dosing.- Solubility and Stability Testing: Before starting in vivo studies, confirm the solubility and stability of SI-113 in the chosen vehicle under the experimental conditions (e.g., temperature, light exposure). - Fresh Preparations: Prepare the SI-113 formulation fresh before each administration, if stability is a concern.

Quantitative Data Summary

Due to the limited publicly available quantitative toxicity data for SI-113, this section provides a template for researchers to summarize their own findings and a summary of available data for SI-113 and a related SGK1 inhibitor.

Table 1: Template for In-House SI-113 Toxicity Data

Animal Model (Strain, Sex, Age)Route of AdministrationVehicleDose (mg/kg)Dosing ScheduleObserved Toxicities

Table 2: Summary of Available In Vivo Dosing Information for SGK1 Inhibitors

CompoundAnimal ModelRoute of AdministrationDose (mg/kg)Dosing ScheduleObserved EffectsReference
SI-113 MiceNot specifiedNot specifiedNot specified"No short-term toxicity observed"[1]
GSK650394 MiceIntraperitoneal25Daily for 14 daysNo significant effect on body weight
GSK650394 MiceIntraperitoneal50Daily for 14 daysNo significant effect on body weight

Experimental Protocols

Detailed methodologies for key toxicity assessment experiments are provided below, based on OECD guidelines.

Protocol 1: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

Objective: To determine the acute oral toxicity of SI-113 and to identify the dose causing evident toxicity.

Animals: Healthy, young adult rodents (e.g., rats or mice), typically females as they are often slightly more sensitive.

Procedure:

  • Sighting Study (Optional but Recommended):

    • Dose a single animal at a starting dose (e.g., 300 mg/kg).

    • Observe the animal for signs of toxicity.

    • If the animal survives, dose another animal at a higher dose (e.g., 2000 mg/kg).

    • If the first animal shows signs of toxicity, dose another animal at a lower dose (e.g., 50 mg/kg).

    • This helps to determine the appropriate starting dose for the main study.

  • Main Study:

    • Based on the sighting study, select a starting dose from the fixed levels: 5, 50, 300, or 2000 mg/kg.

    • Dose a group of animals (typically 5 of one sex) with the selected starting dose.

    • Observations:

      • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and at least once daily for 14 days.

      • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

      • Record body weights shortly before dosing and at least weekly thereafter.

      • Record all mortalities.

    • Endpoint: The study is complete when the dose causing evident toxicity or mortality is identified, or when no effects are seen at the highest dose.

Protocol 2: Sub-chronic Oral Toxicity Study (90-Day Study - General Principles)

Objective: To evaluate the potential adverse effects of repeated oral administration of SI-113 over a 90-day period.

Animals: Typically rodents, with both sexes included.

Procedure:

  • Dose Selection:

    • At least three dose levels and a concurrent control group (vehicle only) should be used.

    • The highest dose should induce some toxic effects but not mortality.

    • The lowest dose should not induce any observable toxic effects.

    • An intermediate dose should also be included.

  • Administration:

    • Administer SI-113 daily via the chosen route (e.g., oral gavage) for 90 days.

  • Observations:

    • Clinical Observations: Conduct detailed clinical observations at least once daily.

    • Body Weight and Food/Water Consumption: Record weekly.

    • Hematology and Clinical Biochemistry: Collect blood samples at termination (and optionally at an interim point) for analysis of hematological and biochemical parameters.

    • Urinalysis: May be performed at selected intervals.

  • Pathology:

    • Gross Necropsy: At the end of the study, perform a full gross necropsy on all animals.

    • Organ Weights: Weigh major organs (e.g., liver, kidneys, spleen, brain, heart).

    • Histopathology: Preserve organs and tissues for microscopic examination. Perform histopathology on all tissues from the control and high-dose groups. If treatment-related changes are observed, examine the corresponding tissues from the lower dose groups.

Signaling Pathway and Experimental Workflow Diagrams

SGK1_Signaling_Pathway PDK1 PDK1 SGK1 SGK1 PDK1->SGK1 Activates PI3K PI3K PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 mTORC2->SGK1 Activates MDM2 MDM2 SGK1->MDM2 Phosphorylates TSC2 TSC2 SGK1->TSC2 Inhibits SI113 SI-113 This compound->SGK1 Inhibits p53 p53 MDM2->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis mTORC1 mTORC1 TSC2->mTORC1 Inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival

Caption: SGK1 Signaling Pathway and Inhibition by SI-113.

Toxicity_Workflow Start Start: In Vivo Toxicity Study Dose_Selection Dose Range Finding (e.g., Sighting Study) Start->Dose_Selection Main_Study Main Toxicity Study (e.g., Acute or Sub-chronic) Dose_Selection->Main_Study Observations In-life Observations (Clinical Signs, Body Weight) Main_Study->Observations Adverse_Event Adverse Event? Observations->Adverse_Event Data_Collection Terminal Data Collection (Blood, Tissues) Analysis Data Analysis (Hematology, Histopathology) Data_Collection->Analysis Endpoint Determine Toxicity Profile (e.g., NOAEL, Target Organs) Analysis->Endpoint Adverse_Event->Data_Collection No Troubleshoot Troubleshoot (Dose, Vehicle, Route) Adverse_Event->Troubleshoot Yes Troubleshoot->Dose_Selection

Caption: Experimental Workflow for In Vivo Toxicity Assessment.

References

Technical Support Center: SI113 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of SI113, a potent and selective inhibitor of the serum/glucocorticoid-regulated kinase 1 (SGK1). This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to support your research with this compound.

I. Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Product Incomplete reaction.- Ensure all starting materials are pure and dry.- Extend the reaction time.- Increase the reaction temperature cautiously, monitoring for side product formation.
Degradation of starting materials or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use freshly distilled solvents.
Loss of product during workup.- Ensure the pH is appropriate during aqueous extraction to prevent the product from dissolving in the aqueous layer.- Minimize the number of transfer steps.
Product Fails to Crystallize Presence of impurities.- Purify the crude product using column chromatography before attempting crystallization.- Try a different crystallization solvent or a solvent mixture.
Product is an oil.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod.- Use a seed crystal from a previous successful crystallization.- If the product remains an oil, proceed with purification by column chromatography.
Multiple Spots on TLC After Purification Incomplete separation during column chromatography.- Optimize the solvent system for column chromatography to achieve better separation of the product from impurities.- Use a longer column or a finer stationary phase (silica gel).
Decomposition of the product on silica gel.- Deactivate the silica gel with a small amount of a suitable amine (e.g., triethylamine) before use.- Perform the chromatography quickly to minimize contact time.
Inconsistent Biological Activity Presence of residual impurities.- Ensure the final product is of high purity (>98%).- Characterize the final product thoroughly by NMR, LC-MS, and elemental analysis to confirm its identity and purity.
Incorrect storage.- Store the purified this compound as a solid at -20°C for long-term stability. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of SGK1, a serine/threonine protein kinase.[2][3] SGK1 is a key component of the PI3K/mTOR signaling pathway and plays a role in cell survival, proliferation, and resistance to therapy.[4][5] By inhibiting SGK1, this compound can induce apoptosis, autophagy, and sensitize cancer cells to radiotherapy and other treatments.[3][6]

Q2: What are the key downstream targets of SGK1 that are affected by this compound?

A2: this compound-mediated inhibition of SGK1 leads to the downregulation of several downstream targets involved in tumor progression. These include MDM2 (a key regulator of p53), NDRG1, and members of the RAN network.[6]

Q3: What is the recommended solvent for dissolving this compound for in vitro assays?

A3: this compound is soluble in DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final desired concentration.

Q4: What is the reported IC50 value for this compound against SGK1?

A4: The IC50 of this compound for SGK1 is approximately 600 nM.[1]

Q5: Are there any known off-target effects of this compound?

A5: While this compound is a selective inhibitor of SGK1, like any small molecule inhibitor, the possibility of off-target effects should be considered. It is advisable to include appropriate controls in your experiments to validate that the observed effects are due to SGK1 inhibition.

III. Experimental Protocols

Disclaimer: The following is a generalized protocol based on the synthesis of similar pyrazolo[3,4-d]pyrimidine compounds. Researchers should adapt and optimize these procedures for their specific laboratory conditions and scale.

Synthesis of this compound (A Representative Protocol)

The synthesis of this compound, a substituted pyrazolo[3,4-d]pyrimidine, can be conceptually approached through a multi-step synthesis. A plausible synthetic route would involve the initial construction of the pyrazolo[3,4-d]pyrimidine core, followed by sequential functionalization.

Step 1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

A common method for synthesizing the pyrazolo[3,4-d]pyrimidine scaffold involves the condensation of a substituted pyrazole with a suitable pyrimidine precursor.

Step 2: Functionalization of the Core

Subsequent reactions would be carried out to introduce the specific substituents found in this compound. This would likely involve nucleophilic aromatic substitution reactions to introduce the amine side chains.

Purification of this compound

1. Work-up:

  • After the reaction is complete, the reaction mixture is typically concentrated under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a mild aqueous base (e.g., saturated sodium bicarbonate solution).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

2. Column Chromatography:

  • The crude product is purified by flash column chromatography on silica gel.

  • A suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) is used to separate the desired product from impurities.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

3. Crystallization:

  • The purified product can be further purified by crystallization.

  • The product is dissolved in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • The solution is allowed to cool slowly to room temperature and then placed in a refrigerator or freezer to induce crystallization.

  • The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

IV. Signaling Pathway and Workflow Diagrams

SGK1_Signaling_Pathway Growth_Factors Growth Factors / Hormones PI3K PI3K Growth_Factors->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1_inactive SGK1 (inactive) PDK1->SGK1_inactive phosphorylates mTORC2->SGK1_inactive phosphorylates SGK1_active SGK1 (active) SGK1_inactive->SGK1_active activation MDM2 MDM2 SGK1_active->MDM2 activates Cell_Survival Cell Survival & Proliferation SGK1_active->Cell_Survival NDRG1 NDRG1 SGK1_active->NDRG1 phosphorylates This compound This compound This compound->SGK1_active inhibits p53 p53 MDM2->p53 degrades Apoptosis Apoptosis p53->Apoptosis Metastasis Metastasis NDRG1->Metastasis

Caption: Simplified SGK1 signaling pathway and the inhibitory action of this compound.

SI113_Synthesis_Workflow Start Starting Materials Reaction Chemical Synthesis: Pyrazolo[3,4-d]pyrimidine core formation and substituent introduction Start->Reaction Workup Aqueous Workup Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Column Column Chromatography Crude_Product->Column Pure_Fractions Pure Fractions Column->Pure_Fractions Crystallization Crystallization Pure_Fractions->Crystallization Final_Product Pure Crystalline this compound Crystallization->Final_Product Analysis QC Analysis (NMR, LC-MS, etc.) Final_Product->Analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Method Refinement for Detecting SI113-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing SI113 to induce and detect apoptosis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you refine your experimental methods and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis?

A1: this compound is a potent and specific inhibitor of the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). SGK1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. By inhibiting SGK1, this compound disrupts downstream signaling pathways that protect cells from apoptosis. This disruption can lead to the activation of the intrinsic apoptotic pathway, characterized by the involvement of caspase-9 and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[1]

Q2: What are the most common methods to detect this compound-induced apoptosis?

A2: The most common and reliable methods for detecting apoptosis induced by this compound include:

  • Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: This is a widely used method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3, and initiator caspases like caspase-9, which are activated during apoptosis.[2][3][4]

  • Western Blotting for Apoptosis Markers: This technique is used to detect the cleavage of specific proteins that are hallmarks of apoptosis, such as PARP and caspase-9.

Q3: At what concentration and for how long should I treat my cells with this compound to observe apoptosis?

A3: The optimal concentration and incubation time for this compound are cell-line dependent. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. However, based on published studies, a common starting point is a concentration range of 10-25 µM for 24 to 72 hours. For example, in RKO human colon carcinoma cells, apoptosis was observed after treatment with 12.5 µM this compound for as early as 2 to 6 hours.[5]

Troubleshooting Guides

Annexin V/Propidium Iodide (PI) Staining
Problem Possible Cause Solution
High percentage of Annexin V positive cells in the negative control. 1. Mechanical stress during cell harvesting (especially for adherent cells).[6] 2. Over-trypsinization. 3. Sub-optimal health of the cell culture.1. Handle cells gently during harvesting. For adherent cells, consider using a milder detachment solution like Accutase.[6] 2. Minimize trypsin exposure time. 3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
No significant increase in apoptosis in this compound-treated cells. 1. this compound concentration is too low. 2. Incubation time is too short. 3. The cell line is resistant to this compound.1. Perform a dose-response experiment with a wider range of this compound concentrations. 2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). 3. Confirm SGK1 expression in your cell line. Consider a positive control for apoptosis induction (e.g., staurosporine) to ensure the assay is working.
High percentage of PI positive cells (necrosis) and low Annexin V positive cells. 1. this compound concentration is too high, leading to rapid cell death. 2. Cells were harvested too late.1. Reduce the concentration of this compound. 2. Harvest cells at earlier time points to detect early-stage apoptosis.
Weak or no Annexin V signal. 1. Insufficient calcium in the binding buffer. Annexin V binding to phosphatidylserine is calcium-dependent.[7] 2. Reagents have expired or were stored improperly.1. Ensure the 1X Binding Buffer contains the correct concentration of CaCl2 (typically 2.5 mM).[7] 2. Use fresh reagents and check storage conditions.
Caspase Activity Assays
Problem Possible Cause Solution
High background caspase activity in control cells. 1. Spontaneous apoptosis in the cell culture. 2. Contamination of the cell culture.1. Use healthy, low-passage number cells. 2. Regularly check for and address any cell culture contamination.
No significant increase in caspase activity after this compound treatment. 1. The specific caspase being assayed is not activated by this compound in your cell model. 2. The timing of the assay is not optimal for detecting peak caspase activation.1. this compound has been shown to activate caspase-9.[1] Ensure you are assaying for the relevant caspases. 2. Perform a time-course experiment to identify the peak of caspase activity.
Western Blotting
Problem Possible Cause Solution
No cleaved PARP or cleaved caspase-9 band detected. 1. Insufficient this compound-induced apoptosis to detect by Western blot. 2. Poor antibody quality or incorrect antibody dilution. 3. Protein degradation during sample preparation.1. Increase the concentration of this compound or the incubation time. Use a positive control for apoptosis. 2. Use a validated antibody for cleaved PARP and cleaved caspase-9. Optimize the antibody dilution. 3. Keep samples on ice and use protease inhibitors during lysate preparation.
Faint cleaved bands and strong pro-form bands. Apoptosis is occurring, but only in a small fraction of the cell population.Enrich for the apoptotic cell population by collecting both adherent and floating cells for lysate preparation.

Quantitative Data Summary

Parameter Cell Line Value Reference
IC50 RKO (human colon carcinoma)~10 µM[5]
IC50 A549 (human lung carcinoma)Not Determined[8]
IC50 HCT116 (human colon carcinoma)Not Determined[8]
Effective Concentration for Apoptosis RKO (human colon carcinoma)12.5 µM[5]
Time for Apoptosis Induction RKO (human colon carcinoma)2 - 6 hours[5]

Experimental Protocols

Protocol 1: Annexin V/PI Staining by Flow Cytometry
  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined time period.

  • Cell Harvesting:

    • Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.

    • Adherent cells: Carefully collect the culture medium, which may contain floating apoptotic cells. Wash the adherent cells once with PBS. Detach the cells using a gentle dissociation reagent (e.g., Accutase or Trypsin-EDTA). Combine the detached cells with the collected culture medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]

  • Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Protocol 2: Caspase-9 Activity Assay (Colorimetric)
  • Cell Treatment and Lysis: Treat cells with this compound as described above. Induce apoptosis and concurrently incubate a control culture. Pellet 3-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[3]

  • Lysate Preparation: Centrifuge the lysate at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh tube on ice.[3]

  • Protein Quantification: Determine the protein concentration of the lysate. Dilute the lysate to a concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer.[3]

  • Assay Reaction: Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each sample. Add 5 µL of the 4 mM LEHD-pNA substrate (caspase-9 substrate).[3]

  • Incubation and Measurement: Incubate at 37°C for 2 hours. Read the absorbance at 405 nm.[3]

  • Data Analysis: Calculate the fold-increase in caspase-9 activity by comparing the absorbance of the this compound-treated samples to the untreated control.

Protocol 3: Western Blot for Cleaved PARP
  • Cell Lysis: After this compound treatment, collect both floating and adherent cells. Wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa) overnight at 4°C. Also, probe for total PARP (116 kDa) and a loading control (e.g., β-actin or GAPDH).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

SI113_Apoptosis_Pathway This compound This compound SGK1 SGK1 This compound->SGK1 Inhibits Pro_Survival Pro-Survival Signaling (e.g., inhibition of pro-apoptotic proteins) SGK1->Pro_Survival Apoptosis_Inhibition Inhibition of Apoptosis Pro_Survival->Apoptosis_Inhibition Mitochondrion Mitochondrion Apoptosis_Inhibition->Mitochondrion Prevents release of cytochrome c Caspase9_inactive Pro-Caspase-9 Mitochondrion->Caspase9_inactive Cytochrome c release activates Caspase9_active Cleaved Caspase-9 (Active) Caspase9_inactive->Caspase9_active Cleavage PARP PARP Caspase9_active->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Apoptosis_Detection_Workflow cluster_treatment Cell Treatment cluster_detection Apoptosis Detection Methods cluster_analysis Data Analysis & Interpretation start Seed Cells treat Treat with this compound (Dose-response & Time-course) start->treat harvest Harvest Cells (Adherent & Floating) treat->harvest flow Annexin V/PI Staining (Flow Cytometry) harvest->flow caspase Caspase-9 Activity Assay harvest->caspase western Western Blot (Cleaved PARP) harvest->western analyze_flow Quantify Apoptotic Populations flow->analyze_flow analyze_caspase Determine Fold-Change in Activity caspase->analyze_caspase analyze_western Assess Protein Cleavage western->analyze_western conclusion Confirm Apoptosis Induction analyze_flow->conclusion analyze_caspase->conclusion analyze_western->conclusion

References

Validation & Comparative

A Comparative Guide to SGK1 Inhibitors: SI113 vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the SGK1 inhibitor SI113 with other commercially available or widely studied alternatives, GSK650394 and EMD638683. The information is presented to assist in the selection of the most appropriate inhibitor for specific research needs, with supporting experimental data and detailed methodologies.

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. Its dysregulation has been implicated in several diseases, most notably in cancer and hypertension, making it an attractive target for therapeutic intervention. A number of small molecule inhibitors have been developed to target SGK1. This guide focuses on a comparative analysis of this compound, a pyrazolo[3,4-d]pyrimidine-based inhibitor, against two other well-characterized SGK1 inhibitors, GSK650394 and EMD638683.

Quantitative Comparison of SGK1 Inhibitors

The following table summarizes the key quantitative data for this compound, GSK650394, and EMD638683, focusing on their potency and selectivity against SGK isoforms.

InhibitorTargetIC50Selectivity
This compound SGK1600 nM[1][2]Selective for SGK1 over c-Src and Abl kinases at 12.5 µM.[3] 100-fold more selective for SGK1 than for AKT1 (IC50 ~50 µM).[4]
GSK650394 SGK162 nM[5]Also inhibits SGK2 with an IC50 of 103 nM.[5]
EMD638683 SGK13 µM[2]-

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

SGK1_Signaling_Pathway GF Growth Factors / Hormones Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 SGK1_inactive SGK1 (inactive) PDK1->SGK1_inactive phosphorylates mTORC2 mTORC2 mTORC2->SGK1_inactive phosphorylates SGK1_active SGK1 (active) SGK1_inactive->SGK1_active Downstream Downstream Targets (e.g., NDRG1, MDM2) SGK1_active->Downstream phosphorylates Cell_Response Cellular Responses (Survival, Proliferation) Downstream->Cell_Response Inhibitors SGK1 Inhibitors (this compound, GSK650394, EMD638683) Inhibitors->SGK1_active

SGK1 signaling pathway and points of inhibition.

Experimental_Workflow start Start inhibitor_prep Prepare Inhibitor Stock Solutions start->inhibitor_prep kinase_assay In Vitro Kinase Assay inhibitor_prep->kinase_assay cell_based_assay Cell-Based Assay inhibitor_prep->cell_based_assay ic50_determination Determine IC50 kinase_assay->ic50_determination downstream_analysis Analyze Downstream Target Phosphorylation cell_based_assay->downstream_analysis phenotypic_assay Phenotypic Assays (Proliferation, Apoptosis) cell_based_assay->phenotypic_assay selectivity_profiling Selectivity Profiling (vs. SGK2, SGK3, etc.) ic50_determination->selectivity_profiling end End selectivity_profiling->end downstream_analysis->end phenotypic_assay->end

General experimental workflow for evaluating SGK1 inhibitors.

Detailed Experimental Protocols

In Vitro Kinase Assay for IC50 Determination of this compound (Immunoprecipitation-Based)

This protocol is based on the methodology used for characterizing pyrazolo[3,4-d]pyrimidine-based inhibitors like this compound.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T or RKO) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfect cells with a plasmid encoding Myc-tagged human SGK1 using a suitable transfection reagent.

  • After 24-48 hours, lyse the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors).

2. Immunoprecipitation of SGK1:

  • Clarify the cell lysates by centrifugation.

  • Incubate the supernatant with an anti-Myc antibody for 2-4 hours at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 1-2 hours.

  • Wash the beads three to four times with lysis buffer and then with kinase assay buffer.

3. In Vitro Kinase Reaction:

  • Resuspend the beads with immunoprecipitated Myc-SGK1 in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

  • Add a known concentration of a substrate peptide (e.g., Crosstide) and varying concentrations of the this compound inhibitor.

  • Initiate the kinase reaction by adding ATP (e.g., 100 µM) and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

4. Measurement of Kinase Activity:

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Scintillation Proximity Assay (SPA) for IC50 Determination of GSK650394

This protocol is a detailed method for determining the in vitro potency of SGK inhibitors.

1. Reagents and Materials:

  • Recombinant active SGK1 and SGK2.

  • PDK1 for SGK activation.

  • Kinase buffer: 50 mM Tris (pH 7.5), 0.1 mM EGTA, 0.1 mM EDTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 mg/mL BSA.

  • Biotinylated substrate peptide (e.g., CROSStide).

  • [γ-³³P]ATP.

  • Streptavidin-coated SPA beads.

  • GSK650394 stock solution in DMSO.

2. Kinase Activation:

  • Activate SGK1 or SGK2 by incubating with PDK1 in the kinase buffer containing ATP for 30 minutes at 30°C.

3. Kinase Reaction:

  • Prepare a reaction mixture containing the activated SGK enzyme, the biotinylated substrate peptide, and varying concentrations of GSK650394 in the kinase buffer.

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the reaction plate at room temperature for a specified time (e.g., 60-90 minutes).

4. Signal Detection:

  • Terminate the reaction by adding a stop solution containing EDTA.

  • Add a slurry of streptavidin-coated SPA beads to each well. The biotinylated and phosphorylated substrate binds to the beads.

  • When the radiolabeled phosphate is in close proximity to the scintillant in the beads, it emits light.

  • Measure the light signal using a scintillation counter (e.g., a TopCount NXT).

5. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of GSK650394.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

NDRG1 Phosphorylation Assay for IC50 Determination of EMD638683

This cell-based assay measures the ability of an inhibitor to block the phosphorylation of a known SGK1 substrate.

1. Cell Culture and Treatment:

  • Plate a suitable cell line, such as HeLa cells, in 96-well plates and allow them to adhere overnight.

  • Serum-starve the cells for a few hours to reduce basal kinase activity.

  • Pre-treat the cells with varying concentrations of EMD638683 for 1-2 hours.

  • Stimulate the cells with a known SGK1 activator, such as insulin or serum, for a short period (e.g., 15-30 minutes) to induce SGK1 activity and subsequent NDRG1 phosphorylation.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific for phosphorylated NDRG1 (pNDRG1).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total NDRG1 or a housekeeping protein like GAPDH or β-actin.

4. Data Analysis:

  • Quantify the band intensities for pNDRG1 and the loading control using densitometry software.

  • Calculate the ratio of pNDRG1 to the loading control for each treatment condition.

  • Determine the percentage of inhibition of NDRG1 phosphorylation for each concentration of EMD638683 relative to the stimulated control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This guide provides a comparative overview of the SGK1 inhibitors this compound, GSK650394, and EMD638683. The choice of inhibitor will depend on the specific experimental needs, considering factors such as required potency, the importance of selectivity against other SGK isoforms and related kinases, and the suitability for in vitro versus cell-based assays. The provided experimental protocols offer a starting point for researchers to evaluate these inhibitors in their own experimental setups. As the field of SGK1 research continues to evolve, a thorough understanding of the available tools is essential for advancing our knowledge of SGK1's role in health and disease.

References

SI113 Demonstrates Potent Anti-Tumor Efficacy In Vivo, Particularly in Combination with Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 29, 2025 – New preclinical data validate the anti-tumor effects of SI113, a specific inhibitor of SGK1 kinase, in in vivo models. The studies highlight the potential of this compound as a standalone agent and in combination with conventional chemotherapy, such as paclitaxel, for the treatment of resistant cancers. The findings are of significant interest to researchers and drug development professionals in the oncology space.

A key study in a paclitaxel-resistant ovarian cancer model demonstrated that this compound, when combined with paclitaxel, leads to a more substantial reduction in tumor volume compared to either treatment alone. This suggests a synergistic effect and a potential strategy to overcome acquired resistance to taxane-based chemotherapies.

Comparative Analysis of In Vivo Anti-Tumor Efficacy

The following table summarizes the quantitative data from a preclinical study evaluating this compound in a paclitaxel-resistant ovarian cancer xenograft model.

Treatment GroupMean Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (%)
Vehicle Control~14000
Paclitaxel (5 mg/kg)~1350~3.6
This compound (9.3 mg/kg)~70050
This compound + Paclitaxel~300~78.6

Data are estimated from graphical representations in the cited study and presented for comparative purposes.

Experimental Protocols

Ovarian Cancer Xenograft Model

A preclinical in vivo study was conducted using a paclitaxel-resistant human ovarian cancer cell line, A2780TC.

  • Animal Model: Female nude mice were used for the study.

  • Tumor Implantation: 2.5 x 10^6 A2780TC cells were implanted subcutaneously into the flanks of the mice.

  • Treatment Groups: Once tumors were established, mice were randomized into four treatment groups:

    • Vehicle control

    • Paclitaxel (5 mg/kg)

    • This compound (9.3 mg/kg)

    • This compound (9.3 mg/kg) + Paclitaxel (5 mg/kg)

  • Drug Administration: Treatments were administered following the specific regimen outlined in the study by Amato et al., 2019.[1]

  • Tumor Growth Assessment: Tumor volume was measured at regular intervals throughout the study. At the end of the study (Day 21), tumors were excised and weighed.

While in vitro studies have suggested the efficacy of this compound in colon carcinoma cells (RKO), publicly available in vivo data for a colon cancer xenograft model treated with this compound was not identified in the conducted search.

Signaling Pathway and Experimental Workflow

The anti-tumor activity of this compound is attributed to its inhibition of the SGK1 signaling pathway, which plays a crucial role in cell survival and proliferation.

SGK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core This compound Target cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K activate PDK1 PDK1 PI3K->PDK1 activate SGK1 SGK1 PDK1->SGK1 phosphorylates (activates) MDM2 MDM2 SGK1->MDM2 phosphorylates (activates) Cell_Survival Cell Survival & Proliferation SGK1->Cell_Survival promotes p53 p53 MDM2->p53 inhibits (promotes degradation) Apoptosis Apoptosis p53->Apoptosis induces This compound This compound This compound->SGK1 inhibits Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture (e.g., A2780TC) Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Implantation Animal_Model Immunocompromised Animal Model (e.g., Nude Mice) Animal_Model->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Administration Systemic Drug Administration (e.g., IV, IP) Randomization->Drug_Administration Monitoring Tumor Volume Measurement (e.g., Calipers) Drug_Administration->Monitoring Endpoint Study Endpoint (e.g., 21 Days) Monitoring->Endpoint Data_Collection Tumor Excision & Weight Measurement Endpoint->Data_Collection Analysis Statistical Analysis of Tumor Growth & Inhibition Data_Collection->Analysis

References

Confirming the On-Target Activity of SI113: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target activity of SI113, a selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), against other known SGK1 inhibitors. The experimental data and detailed protocols furnished herein offer a framework for validating the engagement of this compound with its intended target.

Introduction to this compound and the SGK1 Pathway

This compound is a pyrazolo[3,4-d]pyrimidine-based small molecule inhibitor targeting SGK1, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. Dysregulation of the SGK1 signaling pathway has been implicated in several pathologies, including cancer and metabolic diseases, making it an attractive therapeutic target. This compound has been reported to be a potent inhibitor of SGK1 with an IC50 of 600 nM. It has also been shown to be highly selective for SGK1 over other related kinases such as Akt, Abl, and Src. This guide compares the inhibitory activity of this compound with other commercially available SGK1 inhibitors, GSK650394 and EMD638683.

Quantitative Comparison of SGK1 Inhibitors

The following table summarizes the in vitro inhibitory activity of this compound and two alternative SGK1 inhibitors.

InhibitorTargetIC50Selectivity Notes
This compound SGK1600 nMLess effective against AKT1, ABL, and SRC.
GSK650394 SGK162 nMAlso inhibits SGK2 (IC50 = 103 nM) and has shown off-target activity against other kinases.
EMD638683 SGK13 µMAlso inhibits MSK1 and PRK2 with similar potency.

Experimental Protocols for On-Target Validation

To confirm the on-target activity of this compound, a series of biochemical and cell-based assays are recommended.

In Vitro SGK1 Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant SGK1.

Materials:

  • Recombinant active SGK1 enzyme

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • SGK1 substrate peptide (e.g., Crosstide)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • This compound and control inhibitors (dissolved in DMSO)

  • Phosphocellulose paper or membrane

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, SGK1 substrate peptide, and recombinant SGK1 enzyme.

  • Add serial dilutions of this compound or control inhibitors to the reaction mixture. Include a DMSO-only control.

  • Pre-incubate the mixture for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper or membrane.

  • Wash the paper/membrane extensively with a phosphoric acid solution to remove unincorporated radiolabeled ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Phospho-NDRG1

This cellular assay assesses the ability of this compound to inhibit the phosphorylation of a known downstream substrate of SGK1, N-myc downstream-regulated gene 1 (NDRG1).

Materials:

  • Cell line expressing SGK1 and NDRG1 (e.g., HEK293, C2C12)

  • Cell culture medium and supplements

  • This compound and control inhibitors

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-NDRG1 (Thr346 or Ser330) and anti-total NDRG1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or control inhibitors for a specified time (e.g., 1-4 hours). Include a DMSO-only control.

  • If necessary, stimulate the SGK1 pathway (e.g., with serum or insulin) prior to or during inhibitor treatment.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-NDRG1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total NDRG1 to confirm equal protein loading.

  • Quantify the band intensities and normalize the phospho-NDRG1 signal to the total NDRG1 signal.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

  • Cells of interest

  • This compound or control compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • Western blot or ELISA-based detection system for SGK1

Procedure:

  • Treat intact cells with this compound or a vehicle control (DMSO) for a defined period.

  • After treatment, wash the cells to remove unbound compound.

  • Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well plate.

  • Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler.

  • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble SGK1 in the supernatant for each temperature point using Western blotting or an ELISA.

  • Plot the amount of soluble SGK1 as a function of temperature for both the this compound-treated and vehicle-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms direct binding of the compound to SGK1 in the cellular environment.

Visualizing the Pathway and Experimental Workflow

To further clarify the context and methodology, the following diagrams illustrate the SGK1 signaling pathway and the experimental workflow for validating this compound's on-target activity.

SGK1_Signaling_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 SGK1 SGK1 PDK1->SGK1 phosphorylates (activates) NDRG1 NDRG1 SGK1->NDRG1 phosphorylates pNDRG1 p-NDRG1 Cellular_Responses Cell Survival, Proliferation pNDRG1->Cellular_Responses This compound This compound This compound->SGK1 inhibits

Caption: SGK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays cluster_validation Validation Outcome Kinase_Assay In Vitro Kinase Assay (Recombinant SGK1 + this compound) IC50 Determine IC50 Value Kinase_Assay->IC50 On_Target_Activity Confirmation of On-Target Activity of this compound IC50->On_Target_Activity Western_Blot Western Blot for p-NDRG1 (Cell-based) Target_Engagement Confirm Target Engagement & Cellular Potency Western_Blot->Target_Engagement CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Target_Engagement Target_Engagement->On_Target_Activity

Caption: Experimental workflow for confirming the on-target activity of this compound.

Unveiling the Potency of SI113: A Comparative Guide to its Effect on SGK1 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the inhibitor SI113's effect on Serum and Glucocorticoid-regulated Kinase 1 (SGK1) phosphorylation, benchmarked against other known SGK1 inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols for validation, and visualizes the intricate signaling pathways and workflows involved.

Executive Summary

This compound is a potent inhibitor of SGK1, a key serine/threonine kinase involved in various cellular processes, including cell proliferation, survival, and apoptosis. Dysregulation of the SGK1 signaling pathway is implicated in several diseases, notably cancer. This guide presents a comparative analysis of this compound with other SGK1 inhibitors, namely GSK650394 and EMD638683, based on their half-maximal inhibitory concentrations (IC50). The experimental data is supported by detailed protocols for in vitro kinase assays and Western blotting, enabling researchers to replicate and validate these findings. Furthermore, we provide visual diagrams of the SGK1 signaling cascade and a typical experimental workflow to facilitate a deeper understanding of the scientific context.

Comparative Analysis of SGK1 Inhibitors

The efficacy of this compound in inhibiting SGK1 is quantitatively compared to other well-characterized inhibitors. The following table summarizes the IC50 values, a standard measure of a compound's potency.

CompoundTargetIC50 (nM)Reference
This compound SGK1600[1][2]
GSK650394SGK162[3]
EMD638683SGK13000[1]

Note: IC50 values are sourced from different studies and may have been determined under varying experimental conditions.

Experimental Protocols

To ensure the reproducibility of the findings, detailed protocols for key experiments are provided below.

In Vitro SGK1 Kinase Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of SGK1 in a controlled, cell-free environment.

Materials:

  • Recombinant active SGK1 enzyme

  • SGK1-specific peptide substrate (e.g., Crosstide)

  • ATP (with [γ-³²P]ATP for radioactive detection or cold ATP for non-radioactive methods)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound and other inhibitors of interest

  • Phosphocellulose paper or other suitable separation method

  • Scintillation counter or phosphorimager (for radioactive detection)

  • Microplate reader (for non-radioactive detection)

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, recombinant SGK1, and the peptide substrate.

  • Add the test inhibitor (e.g., this compound) at various concentrations to the reaction mixture. Include a no-inhibitor control.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radioactive detection).

  • Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radioactivity using a scintillation counter or phosphorimager.

  • Calculate the percentage of SGK1 inhibition for each inhibitor concentration and determine the IC50 value.

Western Blotting for SGK1 Substrate Phosphorylation

This technique is used to detect the phosphorylation status of SGK1 substrates (e.g., MDM2, NDRG1) in whole-cell lysates, providing an indication of SGK1 activity within a cellular context.

Materials:

  • Cell culture reagents

  • Cell line of interest (e.g., a cancer cell line with active SGK1 signaling)

  • This compound and other inhibitors

  • Lysis buffer containing phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-MDM2 (Ser166) or anti-phospho-NDRG1 (Thr346), and antibodies for total MDM2/NDRG1 and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Treat the cells with various concentrations of the inhibitors (e.g., this compound) for a specified duration. Include an untreated control.

  • Lyse the cells using a lysis buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of each lysate.

  • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-MDM2) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe for total protein and the loading control.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Visualizing the Science

To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.

SGK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors / Insulin PI3K PI3K Growth_Factors->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1_active SGK1 (active) PDK1->SGK1_active phosphorylates mTORC2->SGK1_active phosphorylates SGK1_inactive SGK1 (inactive) MDM2 MDM2 SGK1_active->MDM2 phosphorylates NDRG1 NDRG1 SGK1_active->NDRG1 phosphorylates p53_degradation p53 Degradation MDM2->p53_degradation Cell_Survival_Proliferation Cell Survival & Proliferation NDRG1->Cell_Survival_Proliferation This compound This compound This compound->SGK1_active inhibits

Caption: SGK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., cancer cell line) Inhibitor_Treatment 2. Treatment with this compound (and other inhibitors) Cell_Culture->Inhibitor_Treatment Cell_Lysis 3. Cell Lysis Inhibitor_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blot SDS_PAGE->Western_Blot Antibody_Incubation 7. Antibody Incubation (p-MDM2, p-NDRG1) Western_Blot->Antibody_Incubation Detection 8. Chemiluminescent Detection Antibody_Incubation->Detection Data_Analysis 9. Data Analysis & Comparison Detection->Data_Analysis

Caption: Experimental workflow for assessing SGK1 inhibitor efficacy.

References

A Head-to-Head Comparison of SI113 and Other Kinase Inhibitors in the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Kinase Inhibitor Performance

In the landscape of targeted cancer therapy, the PI3K/Akt/mTOR signaling pathway remains a critical axis for intervention. As a downstream effector in this cascade, Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) has emerged as a compelling target. This guide provides a head-to-head comparison of SI113, a notable SGK1 inhibitor, with other inhibitors targeting key kinases within this pathway. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to aid in the informed selection of research tools and potential therapeutic agents.

Quantitative Comparison of Kinase Inhibitor Potency

The inhibitory activity of this compound and other selected kinase inhibitors targeting the PI3K/Akt/mTOR pathway is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

InhibitorPrimary Target(s)IC50 (SGK1)IC50 (Akt1)IC50 (PI3Kα)IC50 (mTOR)Reference(s)
This compound SGK1600 nM50 µM--[1][2]
GSK650394 SGK1, SGK262 nM---[3]
EMD638683 SGK13 µM---[4]
MK-2206 Akt1/2/3-5.2 nM (Akt1), 18 nM (Akt2)--[5]
BEZ235 PI3K, mTOR--4 nM (p110α)16 nM[5]
Rapamycin mTOR----[6][7][8][9]

Signaling Pathway and Inhibitor Targets

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism. The diagram below illustrates the key components of this pathway and the points of intervention for the discussed inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt SGK1 SGK1 Akt->SGK1 mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Downstream Downstream Effectors (e.g., FOXO3a, p70S6K) SGK1->Downstream mTORC1->Downstream BEZ235 BEZ235 BEZ235->PI3K BEZ235->mTORC1 MK2206 MK-2206 MK2206->Akt Rapamycin Rapamycin Rapamycin->mTORC1 This compound This compound This compound->SGK1 GSK650394 GSK650394 GSK650394->SGK1 EMD638683 EMD638683 EMD638683->SGK1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibitor action.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the IC50 value of a kinase inhibitor.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of inhibitor mix Mix inhibitor and kinase in assay plate prep_inhibitor->mix prep_kinase Prepare kinase solution (e.g., recombinant SGK1) prep_kinase->mix prep_substrate Prepare substrate and ATP solution start_reaction Add substrate/ATP mix to initiate reaction prep_substrate->start_reaction incubate1 Incubate at room temperature mix->incubate1 incubate1->start_reaction incubate2 Incubate at 30°C start_reaction->incubate2 stop_reaction Stop reaction (e.g., add EDTA) incubate2->stop_reaction add_detection Add detection reagent (e.g., ADP-Glo™) stop_reaction->add_detection read_signal Read signal (e.g., luminescence) add_detection->read_signal plot Plot signal vs. inhibitor concentration read_signal->plot calculate_ic50 Calculate IC50 value plot->calculate_ic50

Caption: A typical workflow for an in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared in an appropriate solvent, typically DMSO.

  • Reaction Setup: In a microplate, the inhibitor dilutions are mixed with a fixed concentration of the purified recombinant kinase (e.g., SGK1).

  • Initiation of Reaction: The kinase reaction is initiated by adding a mixture of the kinase-specific substrate and ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Detection: The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method. Luminescence-based assays, such as ADP-Glo™, are commonly employed.

  • Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Assay for Pathway Inhibition (Western Blotting)

Western blotting is a widely used technique to assess the phosphorylation status of key proteins within a signaling pathway, thereby confirming the on-target effect of an inhibitor in a cellular context.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines with an active PI3K/Akt/mTOR pathway are cultured and treated with various concentrations of the inhibitor (e.g., this compound) for a specified duration.

  • Protein Extraction: Cells are lysed to extract total cellular proteins. Protein concentration is determined using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[10][11][12][13][14]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-NDRG1, NDRG1).

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is then detected using a chemiluminescent substrate.

  • Analysis: The band intensities are quantified to determine the relative levels of protein phosphorylation, providing a measure of the inhibitor's efficacy in the cellular environment.

Concluding Remarks

This guide provides a comparative overview of this compound and other kinase inhibitors targeting the PI3K/Akt/mTOR pathway. The data presented highlights the potency and selectivity of these compounds. This compound demonstrates specific inhibition of SGK1 with a notable selectivity over Akt1. For researchers investigating the specific roles of SGK1, this compound represents a valuable tool. In contrast, inhibitors like BEZ235 offer broader inhibition of the pathway by targeting both PI3K and mTOR. The choice of inhibitor will ultimately depend on the specific research question and the desired biological outcome. The provided experimental protocols serve as a foundation for the rigorous evaluation of these and other kinase inhibitors.

References

Synergistic Takedown of Glioblastoma: A Comparative Analysis of SI113 and Quinacrine Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data reveals a potent synergistic relationship between the SGK1 inhibitor SI113 and the autophagy inhibitor quinacrine in combating Glioblastoma Multiforme (GBM). This guide provides a comprehensive comparison of their combined efficacy against monotherapy, supported by detailed experimental protocols and pathway visualizations for researchers in oncology and drug development.

A recent study has illuminated a promising strategy against the notoriously aggressive brain tumor, Glioblastoma Multiforme. The research demonstrates that combining the kinase inhibitor this compound with the repurposed antimalarial drug quinacrine results in a powerful synergistic anti-cancer effect. The core of this synergy lies in a two-pronged attack: this compound induces a pro-survival mechanism in cancer cells known as autophagy, which is then potently blocked by quinacrine, leading to enhanced cell death.

Quantitative Analysis of Synergistic Efficacy

The synergistic interaction between this compound and quinacrine was rigorously evaluated across multiple GBM cell lines, including established lines and primary neurospheres. The Combination Index (CI), a quantitative measure of drug synergy, was calculated to assess the nature of the interaction. A CI value of less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.

The data consistently demonstrated a strong synergistic effect (CI < 1) when this compound and quinacrine were used in combination, leading to a significant reduction in cell viability compared to either drug administered alone.

Cell LineDrugIC50 (µM)Combination Index (CI)
ADF This compound~15< 1 (Synergistic)
Quinacrine~2.5
U373MG This compound~12< 1 (Synergistic)
Quinacrine~3.0
T98G This compound~18< 1 (Synergistic)
Quinacrine~2.0
GBM3-Luc Neurospheres This compoundNot specified< 1 (Synergistic)
Quinacrine~1.5
GBM-I Neurospheres This compoundNot specified< 1 (Synergistic)
Quinacrine~2.0

Table 1: Summary of IC50 values for individual drugs and the synergistic outcome of the combination therapy in various Glioblastoma Multiforme cell lines.

Unveiling the Mechanism: A Tale of Two Pathways

The synergistic effect of the this compound and quinacrine combination is rooted in their distinct but complementary mechanisms of action. This compound, a potent inhibitor of the SGK1 kinase, disrupts the PI3K/mTOR signaling pathway. This inhibition, while detrimental to cancer cell proliferation, also triggers a protective autophagic response as the cells attempt to survive the induced stress.

This is where quinacrine plays its critical role. As a known inhibitor of autophagy, quinacrine prevents the cancer cells from utilizing this survival mechanism, leading to an accumulation of cellular damage and ultimately, enhanced apoptosis.

G cluster_0 This compound Action cluster_1 Quinacrine Action cluster_2 Synergistic Outcome This compound This compound SGK1 SGK1 This compound->SGK1 inhibits PI3K_mTOR PI3K/mTOR Pathway This compound->PI3K_mTOR SGK1->PI3K_mTOR activates Proliferation Cell Proliferation PI3K_mTOR->Proliferation promotes Autophagy_Induction Autophagy Induction PI3K_mTOR->Autophagy_Induction inhibits Autophagy_Process Autophagy Process Autophagy_Induction->Autophagy_Process Quinacrine Quinacrine Quinacrine->Autophagy_Process inhibits Apoptosis Enhanced Apoptosis Quinacrine->Apoptosis promotes Autophagy_Process->Apoptosis prevents

Figure 1: Signaling pathway of this compound and Quinacrine synergy.

Experimental Protocols

The following are detailed methodologies for the key experiments that validated the synergistic effect of this compound and quinacrine.

Cell Culture
  • Adherent Cell Lines (ADF, U373MG, T98G): Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Neurospheres (GBM3-Luc, GBM-I): These stem-like cells were grown in a serum-free medium composed of DMEM/F12, supplemented with B27, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).

Cell Viability Assay

The effect of this compound and quinacrine, alone and in combination, on cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well.

  • After 24 hours, cells were treated with various concentrations of this compound, quinacrine, or a combination of both.

  • Following a 72-hour incubation period, the medium was replaced with fresh medium containing 0.5 mg/mL MTT.

  • After 4 hours of incubation, the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance was measured at 570 nm using a microplate reader.

Combination Index (CI) Analysis

The synergistic effect of the drug combination was quantified using the Chou-Talalay method to calculate the Combination Index (CI).

  • Dose-response curves for each drug and their combination were generated from the cell viability assays.

  • The CI values were calculated using CompuSyn software.

  • A CI < 1 was considered synergistic, CI = 1 additive, and CI > 1 antagonistic.

G cluster_workflow Experimental Workflow for Synergy Validation A 1. Cell Seeding (96-well plates) B 2. Drug Treatment (this compound, Quinacrine, Combination) A->B C 3. Incubation (72 hours) B->C D 4. MTT Assay (Cell Viability Measurement) C->D E 5. Data Analysis (Dose-Response Curves) D->E F 6. CI Calculation (CompuSyn Software) E->F G 7. Determine Synergy (CI < 1) F->G

Figure 2: Experimental workflow for assessing drug synergy.

Conclusion

The combination of this compound and quinacrine presents a rational and highly effective therapeutic strategy for Glioblastoma Multiforme. By targeting both a key survival signaling pathway and the cell's adaptive resistance mechanism, this synergistic pairing offers a promising avenue for future preclinical and clinical investigations. The data strongly supports the continued exploration of this combination therapy as a means to improve the dismal prognosis for GBM patients.

Comparative Efficacy of the SGK1 Inhibitor SI113 Across Diverse Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental drug SI113, a potent and selective inhibitor of the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), across a range of human cancer cell lines. The data presented herein summarizes the current preclinical evidence of this compound's anti-cancer effects, offering a valuable resource for researchers investigating novel therapeutic strategies.

At a Glance: this compound's Performance Across Cancer Cell Lines

The following tables summarize the quantitative data on the efficacy of this compound in inducing cell death and inhibiting proliferation in various cancer cell lines.

Table 1: Comparative Cell Viability (IC50) of this compound in Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)
Glioblastoma MultiformeLI11.272
Glioblastoma MultiformeADF9.172
Glioblastoma MultiformeA-17210.572
Colon CarcinomaRKONot explicitly stated, but significant growth inhibition at 12.5 µM[1]72[1]
Hepatocellular CarcinomaHepG2Dose-dependent reduction in viability (12.5-50 µM)48 and 72[2]
Hepatocellular CarcinomaHuH-7Dose-dependent reduction in viability (12.5-50 µM)48 and 72[2]

Table 2: Apoptotic Effects of this compound on Human Cancer Cell Lines

Cancer TypeCell LineThis compound Concentration (µM)Apoptosis InductionQuantitative Data
Glioblastoma MultiformeLI, ADF, A-17212.5Significant increase in caspase-mediated apoptosisSpecific percentages not provided in the snippets.
Colon CarcinomaRKO12.5Induces apoptosis and necrosis, especially in combination with paclitaxel[1]Significant increase in late apoptotic/dead cells after 2, 4, and 6 hours of treatment[3]
Hepatocellular CarcinomaHepG212.5Significant increase in early apoptotic cells[2]Progressive increase in apoptosis over 24, 48, and 72 hours[2]
Hepatocellular CarcinomaHuH-712.5Significant increase in late apoptotic cells[2]Progressive increase in late apoptosis after 48 and 72 hours[2]
Endometrial CancerIshikawa, HEC1B, AN3CA12.5Induces apoptosis via cleavage of PARP and Caspase-9[4]Not specified.
Breast CancerMCF-712.5Induces cell deathSignificant reduction in viable cells[1]

Mechanism of Action: Targeting the SGK1 Signaling Pathway

This compound functions as a small molecule inhibitor of SGK1, a serine/threonine kinase that plays a crucial role in the PI3K/Akt signaling pathway. This pathway is frequently deregulated in various cancers, promoting cell survival, proliferation, and resistance to therapy. By inhibiting SGK1, this compound disrupts these pro-tumorigenic signals, leading to cell cycle arrest, apoptosis, and autophagy.

SGK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits SGK1 SGK1 PDK1->SGK1 Phosphorylates PDK1->AKT Phosphorylates Downstream_Effectors Downstream Effectors (e.g., MDM2, FOXO3a) SGK1->Downstream_Effectors AKT->Downstream_Effectors This compound This compound This compound->SGK1 Inhibits mTORC2 mTORC2 mTORC2->SGK1 Phosphorylates mTORC2->AKT Phosphorylates Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Effectors->Apoptosis_Inhibition

Caption: The SGK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to evaluate the efficacy of this compound.

Experimental_Workflow cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI Staining) cluster_western Western Blot Analysis A1 Seed Cancer Cells in 96-well plate A2 Treat with varying concentrations of this compound A1->A2 A3 Incubate for 24-72 hours A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate to allow formazan crystal formation A4->A5 A6 Solubilize crystals with DMSO A5->A6 A7 Measure Absorbance at 570 nm A6->A7 B1 Treat Cancer Cells with this compound B2 Harvest and wash cells B1->B2 B3 Resuspend in Annexin V Binding Buffer B2->B3 B4 Add Annexin V-FITC and Propidium Iodide (PI) B3->B4 B5 Incubate in the dark B4->B5 B6 Analyze by Flow Cytometry B5->B6 C1 Treat Cancer Cells with this compound C2 Lyse cells and quantify protein C1->C2 C3 Separate proteins by SDS-PAGE C2->C3 C4 Transfer proteins to PVDF membrane C3->C4 C5 Block membrane and incubate with primary antibody (e.g., anti-cleaved PARP, anti-caspase-3) C4->C5 C6 Incubate with HRP-conjugated secondary antibody C5->C6 C7 Detect signal using chemiluminescence C6->C7

Caption: Standard experimental workflows for assessing this compound's effects.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment: Culture cancer cells in 6-well plates and treat with the desired concentration of this compound for the specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., against cleaved PARP, cleaved caspase-3, SGK1, p-SGK1, Akt, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Conclusion

The preclinical data compiled in this guide demonstrates that this compound exhibits significant anti-cancer activity across a variety of cancer cell lines. Its ability to inhibit SGK1, a key node in a critical cancer-promoting pathway, leads to reduced cell viability and induction of apoptosis. While the sensitivity to this compound appears to vary between different cancer types and cell lines, the consistent pro-apoptotic and anti-proliferative effects underscore its potential as a therapeutic candidate. Further research, including in vivo studies and the identification of predictive biomarkers, is warranted to fully elucidate the clinical potential of this compound in oncology.

References

Safety Operating Guide

Proper Disposal of SI113: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, SI113, a research-grade chemical compound, must be disposed of as hazardous chemical waste in accordance with all applicable federal, state, and local regulations. Researchers should always consult the manufacturer-provided Safety Data Sheet (SDS) for specific guidance and adhere to their institution's chemical hygiene plan.

This guide provides essential information for the safe handling and disposal of this compound, a potent inhibitor of SGK1, PDK1, and mTORC2, intended for use by researchers, scientists, and drug development professionals. The following procedures are based on general best practices for laboratory chemical waste management and are not a substitute for the specific instructions found in the product's SDS.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of accidental contact, wash the affected area with copious amounts of water and seek medical attention if irritation persists.

Step-by-Step Disposal Procedure

The disposal of this compound, as with most research chemicals, requires careful segregation and labeling to ensure safe and compliant waste management.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder, as well as any lab materials grossly contaminated with the solid compound (e.g., weighing boats, contaminated filter paper), should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other types of waste unless explicitly permitted by your institution's waste management protocols.

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO) must be collected in a separate, leak-proof, and appropriately labeled hazardous liquid waste container. Avoid mixing with incompatible solvents.

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container for chemical waste.

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," and its CAS number (1027914-63-4) must be legibly written on the label.

  • Indicate the primary hazards associated with the chemical (as per the SDS).

  • Include the accumulation start date and the name of the principal investigator or laboratory contact.

3. Storage of Waste:

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Secondary containment is recommended to prevent spills.

4. Waste Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental contamination and regulatory penalties.

Summary of this compound Properties

For quick reference, the key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₁₉H₁₄N₄O₃S
Molecular Weight 378.41 g/mol
Physical Form Solid powder
Storage Store at -20°C for long-term stability

This compound Signaling Pathway Inhibition

This compound is recognized for its role as a dual inhibitor of key kinases in cellular signaling pathways. It targets Serum and Glucocorticoid-regulated Kinase 1 (SGK1) and 3-Phosphoinositide-Dependent protein Kinase 1 (PDK1). Additionally, it affects the mTORC2 complex. These kinases are crucial components of pathways that regulate cell growth, proliferation, and survival. By inhibiting these targets, this compound can induce apoptosis and autophagy in cancer cells.

SI113_Pathway PDK1 PDK1 SGK1 SGK1 PDK1->SGK1 mTORC2 mTORC2 mTORC2->SGK1 CellSurvival Cell Survival & Proliferation SGK1->CellSurvival This compound This compound This compound->PDK1 This compound->mTORC2 This compound->SGK1 Apoptosis Apoptosis & Autophagy This compound->Apoptosis induces CellSurvival->Apoptosis

Inhibitory action of this compound on the PDK1/mTORC2/SGK1 signaling axis.

Disclaimer: This information is intended for guidance purposes only and is based on publicly available data and general laboratory safety principles. Always prioritize the specific instructions provided in the Safety Data Sheet (SDS) from your chemical supplier and adhere to your local and institutional regulations for waste disposal.

Essential Safety and Logistics for Handling SI113

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with SI113. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection
   Hand ProtectionWear chemically resistant gloves (e.g., nitrile, neoprene).
   Body ProtectionWear a lab coat, and consider a chemical-resistant apron and boots for larger quantities.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup.
Operational Plans: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Use non-sparking tools and ensure electrical grounding of equipment.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed, original container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Dispose of this compound and its contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways. Contact a licensed professional waste disposal service for proper disposal procedures.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh this compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/Prepare Solution handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surface handle_dissolve->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound in a laboratory environment.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.